GNE 6901
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H17FN2O3S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
7-[(4-fluorophenoxy)methyl]-3-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-10-17(15-6-11(15)8-22)21-16(23)7-13(20-18(21)25-10)9-24-14-4-2-12(19)3-5-14/h2-5,7,11,15,22H,6,8-9H2,1H3/t11-,15+/m0/s1 |
Clé InChI |
CJDCZVBFZVDWJU-XHDPSFHLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
GNE-6901: A Technical Guide to its Mechanism of Action as a GluN2A-Selective NMDA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GNE-6901, a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit-containing N-methyl-D-aspartate (NMDA) receptor. This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize this important research compound.
Core Mechanism of Action
GNE-6901 is a positive allosteric modulator that enhances the function of NMDA receptors containing the GluN2A subunit. Unlike orthosteric agonists that directly bind to the glutamate (B1630785) or glycine (B1666218) sites to activate the receptor, GNE-6901 binds to a distinct allosteric site, potentiating the receptor's response to its endogenous ligands.
Crystallography and mutagenesis studies have revealed that the binding site for GNE-6901 is located at the interface between the ligand-binding domains (LBD) of the GluN1 and GluN2A subunits.[1] This interaction stabilizes the active conformation of the receptor, leading to an increased probability of channel opening in the presence of glutamate and glycine.
The primary effects of GNE-6901 on NMDA receptor function include:
-
Increased Glutamate Potency: GNE-6901 increases the potency of the co-agonist glutamate without significantly affecting the potency of glycine.[1]
-
Slowing of Channel Deactivation Kinetics: The compound slows the rate at which the ion channel closes after the removal of glutamate, leading to a prolonged excitatory postsynaptic current (EPSC).[1]
These modulatory effects are selective for NMDA receptors containing the GluN2A subunit over those containing GluN2B, GluN2C, or GluN2D subunits.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GNE-6901's activity.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 382 nM | GluN2A | Cell-based functional assay | [2] |
Table 1: Potency of GNE-6901
| Effect | Observation | Receptor Subtype | Experimental System | Reference |
| Glutamate Potency | Increased | GluN1/GluN2A | Recombinant cell lines | [1] |
| Glycine Potency | No significant effect | GluN1/GluN2A | Recombinant cell lines | [1] |
| Channel Deactivation | Slowed | GluN1/GluN2A | Recombinant cell lines | [1] |
| Synaptic NMDA Responses (Pyramidal Cells) | Potentiated | Native | Hippocampal slices | [1] |
| Synaptic NMDA Responses (Interneurons) | Potentiated | Native | Hippocampal slices | [1] |
| Short-Term Potentiation (STP) | Enhanced | Native | Hippocampal slices | [1] |
| Long-Term Potentiation (LTP) | Enhanced | Native | Hippocampal slices | [1] |
Table 2: Functional Effects of GNE-6901
Signaling Pathway and Modulation
The following diagram illustrates the NMDA receptor signaling pathway and the site of action for GNE-6901.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize GNE-6901.
Cell-Based Functional Assay (Calcium Influx)
This assay is used for high-throughput screening and determination of the potency (EC50) of NMDA receptor modulators.
Objective: To measure the potentiation of glutamate-induced calcium influx by GNE-6901 in HEK293 cells expressing recombinant GluN1/GluN2A receptors.
Materials:
-
HEK293 cells stably expressing human GluN1 and GluN2A subunits.
-
Assay buffer: HBSS, 20 mM HEPES, 1.8 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Loading buffer: Assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127.
-
Glutamate and Glycine stock solutions.
-
GNE-6901 serial dilutions.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-GluN1/GluN2A cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of GNE-6901 in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Place the cell plate and the compound plate into the fluorescence plate reader. c. Establish a stable baseline fluorescence reading. d. Add the GNE-6901 dilutions to the cell plate, followed by a sub-maximal concentration of glutamate and a saturating concentration of glycine. e. Record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to calcium influx. Plot the peak fluorescence response against the GNE-6901 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Whole-Cell Electrophysiology
This technique provides a detailed characterization of the effects of GNE-6901 on the biophysical properties of the NMDA receptor ion channel.
Objective: To measure the effect of GNE-6901 on NMDA receptor-mediated currents, including potentiation and deactivation kinetics, in cultured neurons or brain slices.
Materials:
-
Primary hippocampal neurons or acute hippocampal slices.
-
Artificial cerebrospinal fluid (aCSF) and intracellular patch pipette solution.
-
GNE-6901, glutamate, glycine, and relevant channel blockers (e.g., for AMPA and GABA receptors).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Preparation: Prepare acute hippocampal slices or cultured neurons for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Recording: a. Voltage-clamp the neuron at a holding potential of -70 mV. b. Isolate NMDA receptor currents by blocking AMPA and GABA receptors and including Mg2+ in the external solution (to induce voltage-dependent block at negative potentials). c. Evoke synaptic NMDA currents by stimulating afferent fibers or apply glutamate/glycine via a fast-perfusion system. d. Record baseline NMDA receptor currents. e. Perfuse GNE-6901 and record the potentiated currents.
-
Deactivation Kinetics: a. To measure deactivation kinetics, rapidly apply and remove glutamate in the presence of GNE-6901. b. Fit the decay phase of the current to an exponential function to determine the deactivation time constant.
-
Data Analysis: Compare the amplitude and deactivation kinetics of the NMDA receptor currents in the absence and presence of GNE-6901.
Conclusion
GNE-6901 is a valuable research tool for probing the function of GluN2A-containing NMDA receptors. Its mechanism as a positive allosteric modulator, acting at the GluN1-GluN2A subunit interface to increase glutamate potency and slow channel deactivation, provides a means to selectively enhance the activity of this specific NMDA receptor subtype. The experimental protocols outlined in this guide provide a framework for the further characterization of GNE-6901 and the discovery of novel NMDA receptor modulators.
References
GNE-6901: A Technical Guide to a Selective GluN2A NMDA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its discovery has provided a valuable chemical tool for probing the physiological and pathological roles of GluN2A-containing NMDA receptors. This document provides a comprehensive technical overview of GNE-6901, including its mechanism of action, signaling pathways, experimental protocols for its characterization, and key quantitative data.
Core Concepts
GNE-6901 enhances the function of GluN2A-containing NMDA receptors by binding to an allosteric site, distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218). This potentiation leads to an increase in the receptor's ion channel activity, thereby modulating synaptic plasticity and neuronal signaling.
Mechanism of Action
GNE-6901 acts as a positive allosteric modulator, meaning it increases the probability of the NMDA receptor channel opening in the presence of the agonists glutamate and glycine. It binds to a novel site located at the interface of the ligand-binding domains of the GluN1 and GluN2A subunits.[1][2] This binding stabilizes the active conformation of the receptor, leading to enhanced channel gating. The selectivity of GNE-6901 for the GluN2A subunit is largely conferred by the presence of a valine residue (V783) in GluN2A, which is replaced by a bulkier phenylalanine residue in the GluN2B subunit.
Signaling Pathway
The signaling pathway modulated by GNE-6901 is central to excitatory neurotransmission. By potentiating GluN2A-containing NMDA receptors, GNE-6901 enhances calcium influx into the postsynaptic neuron upon receptor activation. This influx of calcium is a critical trigger for a multitude of downstream signaling cascades that are fundamental to synaptic plasticity, learning, and memory.
Quantitative Data
The following tables summarize the key quantitative data for GNE-6901, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Parameter | Value | Reference |
| GluN1/GluN2A | Electrophysiology | EC₅₀ | 382 nM | [3] |
| GluN1/GluN2B | Electrophysiology | % Potentiation at 10 µM | <10% | [2] |
| GluN1/GluN2C | Electrophysiology | % Potentiation at 10 µM | <10% | [2] |
| GluN1/GluN2D | Electrophysiology | % Potentiation at 10 µM | <10% | [2] |
| AMPA Receptor | Electrophysiology | Activity | Neutral Allosteric Ligand | [2] |
Table 2: Pharmacokinetic Parameters
In vivo pharmacokinetic studies revealed that GNE-6901 has unfavorable properties, including rapid clearance, which limits its utility for in vivo experiments.[4] This led to the development of optimized analogs such as GNE-0723. Specific quantitative data for GNE-6901's in vivo pharmacokinetics are not extensively published due to these limitations.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of GNE-6901 are provided below.
High-Throughput Screening (HTS) for Discovery
GNE-6901 was identified from a library of 1.4 million compounds through a fluorescence-based high-throughput screen.[5]
-
Assay Principle: A cell line stably expressing the human GluN1 and GluN2A subunits was used. The assay measured changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye. Compounds that potentiated the glutamate-induced calcium influx were identified as positive allosteric modulators.
-
Protocol:
-
HEK293 cells stably expressing GluN1/GluN2A were plated in 384-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds from the library were added to the wells.
-
A sub-maximal concentration of glutamate was added to stimulate the NMDA receptors.
-
Changes in fluorescence intensity were measured using a fluorescence plate reader.
-
Compounds that significantly increased the fluorescence signal compared to the control (glutamate alone) were selected as hits.
-
Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology was used to characterize the potency and selectivity of GNE-6901 on recombinant NMDA receptors expressed in HEK293 cells.
-
Cell Culture and Transfection: HEK293 cells were transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, and 10 glucose, pH adjusted to 7.3 with NaOH.
-
Internal Solution (in mM): 135 CsF, 10 HEPES, 10 BAPTA, and 2 MgCl₂, pH adjusted to 7.2 with CsOH.
-
-
Recording Protocol:
-
Whole-cell recordings were performed at a holding potential of -60 mV.
-
A sub-maximal concentration of glutamate and a saturating concentration of glycine were applied to elicit baseline currents.
-
GNE-6901 was co-applied with the agonists at various concentrations to determine its effect on the current amplitude.
-
Dose-response curves were generated to calculate the EC₅₀ value.
-
X-ray Crystallography for Structural Studies
The co-crystal structure of GNE-6901 bound to the ligand-binding domains of the human GluN1/GluN2A receptor was determined by electron microscopy. The structure has been deposited in the Protein Data Bank (PDB) with the accession code 7EOR .[6][7]
-
Protein Expression and Purification: The extracellular domains of human GluN1 and GluN2A were co-expressed in human cells.[7]
-
Crystallization: The purified protein complex was incubated with glycine, glutamate, and GNE-6901 prior to cryo-EM grid preparation.
-
Data Collection and Structure Determination: Data were collected using a Titan Krios electron microscope. The structure was solved at a resolution of 4.00 Å.[6]
Synthesis
The synthesis of GNE-6901 involves a multi-step process centered around the construction of the thieno[3,2-a]pyrimidin-5-one core. A detailed synthetic scheme can be found in the supplementary information of Volgraf et al., 2016, Journal of Medicinal Chemistry.[8]
Conclusion
GNE-6901 is a foundational tool compound that has significantly advanced our understanding of the pharmacology of GluN2A-containing NMDA receptors. While its poor pharmacokinetic profile limits its direct therapeutic application, the detailed characterization of its mechanism of action, binding site, and structure-activity relationships has been instrumental in the development of next-generation GluN2A PAMs with improved drug-like properties. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing GNE-6901 in their studies of NMDA receptor function and dysfunction.
References
- 1. PDB | 7eor - MemProtMD [memprotmd.bioch.ox.ac.uk]
- 2. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PDBe Connect Pages [ebi.ac.uk]
- 6. rcsb.org [rcsb.org]
- 7. wwPDB: pdb_00007eor [wwpdb.org]
- 8. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-6901: A Positive Allosteric Modulator of GluN2A-Containing NMDA Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GNE-6901, a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. GNE-6901 represents a significant tool for the investigation of GluN2A receptor function and holds potential as a therapeutic agent for neurological disorders associated with NMDA receptor hypofunction. This document details the mechanism of action, binding site, and functional effects of GNE-6901, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to GNE-6901 and GluN2A Modulation
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and plasticity, processes fundamental to learning and memory. NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (GluN2A-D) confer distinct biophysical and pharmacological properties to the receptor complex.
GNE-6901 is a novel small molecule that acts as a positive allosteric modulator with high selectivity for NMDARs containing the GluN2A subunit.[1] Unlike direct agonists, PAMs like GNE-6901 do not activate the receptor on their own but enhance the receptor's response to the endogenous agonist, glutamate. This mode of action offers a more nuanced and potentially safer therapeutic approach by preserving the spatial and temporal dynamics of physiological receptor activation.
Mechanism of Action and Binding Site
GNE-6901 exerts its potentiating effect by binding to a novel allosteric site on the NMDAR complex. X-ray crystallography studies have revealed that GNE-6901 binds at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[1] This binding stabilizes the agonist-bound conformation of the receptor, leading to an increased channel open probability and potentiation of the ionic current.[2]
The selectivity of GNE-6901 for GluN2A-containing receptors is attributed to specific amino acid residues within this binding pocket. Mutagenesis studies have identified key residues in the GluN2A subunit that are not conserved in other GluN2 subtypes and are critical for the binding and efficacy of GNE-6901.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GNE-6901.
Table 1: In Vitro Potency and Efficacy of GNE-6901
| Parameter | Value | Cell Line | Receptor Subtype | Reference |
| EC50 | 382 nM | HEK293 | GluN1/GluN2A | [4] |
Table 2: Functional Effects of GNE-6901 on GluN2A-Containing NMDARs
| Functional Effect | Observation | Experimental System | Reference |
| Glutamate Potency | Modest increase | Recombinant receptors | [1] |
| Glycine Potency | No significant effect | Recombinant receptors | [1] |
| Channel Deactivation | Slowed deactivation kinetics | Recombinant receptors | [1] |
| NMDAR EPSCs | Potentiation in pyramidal cells and interneurons | Hippocampal slices | [1] |
| Synaptic Plasticity | Enhancement of LTP and STP | Hippocampal slices | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GNE-6901.
Expression of Recombinant NMDA Receptors in HEK293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells to express specific NMDA receptor subunits for electrophysiological analysis.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Plasmids encoding human GluN1 and GluN2A subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
Poly-D-lysine coated coverslips
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: One day prior to transfection, seed the cells onto poly-D-lysine coated coverslips in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Typically, a 1:1 ratio of GluN1 and GluN2A plasmid DNA is used.
-
Add the complex to the cells in serum-free media.
-
After 4-6 hours, replace the transfection medium with complete culture medium.
-
-
Expression: Allow the cells to express the receptors for 24-48 hours before performing electrophysiological recordings. Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein (e.g., GFP).
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of NMDA receptor currents from transfected HEK293 cells to assess the effect of GNE-6901.
Materials:
-
Transfected HEK293 cells on coverslips
-
External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 0.01 Glycine, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 HEPES, 11 EGTA, 1 CaCl2, 2 MgCl2, 4 Na2ATP, pH 7.2 with CsOH.
-
Glutamate and GNE-6901 stock solutions.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Cell Patching:
-
Under microscopic guidance, approach a transfected cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording:
-
Apply glutamate (e.g., 100 µM) to the cell using a rapid application system to evoke an NMDA receptor-mediated current.
-
After establishing a stable baseline response, co-apply glutamate with varying concentrations of GNE-6901 to determine its effect on the current amplitude and kinetics.
-
To determine the EC50, apply a range of GNE-6901 concentrations and plot the potentiation as a function of concentration.
-
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices to evaluate the effect of GNE-6901 on synaptic plasticity.
Materials:
-
Rodent (e.g., mouse or rat)
-
Slicing solution (ice-cold, oxygenated artificial cerebrospinal fluid - aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 1 MgCl2, 2 CaCl2.
-
Recording aCSF (same composition as slicing aCSF).
-
GNE-6901 stock solution.
-
Vibratome or tissue chopper.
-
Slice incubation chamber.
-
Recording chamber with perfusion system.
-
Stimulating and recording electrodes.
-
Electrophysiology setup.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Recording:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Drug Application:
-
To test the effect of GNE-6901, perfuse the slice with aCSF containing the desired concentration of the compound for a period before and during the HFS protocol.
-
Compare the magnitude of LTP in the presence of GNE-6901 to control experiments without the compound.
-
Visualizations
Signaling Pathway
Caption: GNE-6901 enhances NMDA receptor signaling.
Experimental Workflow: Electrophysiology
Caption: Workflow for characterizing GNE-6901 in vitro.
Experimental Workflow: Synaptic Plasticity
Caption: Workflow for assessing GNE-6901's effect on LTP.
Conclusion
GNE-6901 is a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2A-containing NMDA receptors. Its selectivity and positive allosteric modulatory mechanism offer a promising avenue for the development of novel therapeutics for CNS disorders characterized by NMDAR hypofunction. Further research is warranted to fully characterize its in vivo efficacy and safety profile.
References
- 1. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The GNE-6901 Binding Site on the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders. GNE-6901 is a potent and selective positive allosteric modulator (PAM) of NMDA receptors containing the GluN2A subunit. This technical guide provides a comprehensive overview of the GNE-6901 binding site, its mechanism of action, and the experimental methodologies used to elucidate these details.
GNE-6901: A GluN2A-Selective Positive Allosteric Modulator
GNE-6901 enhances the function of GluN2A-containing NMDA receptors, which are ligand-gated ion channels composed of two obligatory GluN1 subunits and two variable GluN2 subunits. The specific combination of GluN2 subunits (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. GNE-6901 exhibits selectivity for receptors incorporating the GluN2A subunit.
The GNE-6901 Binding Site: An Allosteric Pocket at the GluN1-GluN2A Interface
X-ray crystallography studies have revealed that GNE-6901 binds to a novel allosteric site located at the dimer interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[1] This binding pocket is distinct from the agonist binding sites for glutamate (B1630785) (on GluN2A) and glycine (B1666218) (on GluN1).
The binding of GNE-6901 to this interface stabilizes a conformation of the receptor that has a higher probability of channel opening in the presence of agonists. This positive allosteric modulation results in an increased response to glutamate.
Key Interacting Residues
Site-directed mutagenesis and structural biology studies have identified several key amino acid residues within the GluN1 and GluN2A LBDs that are crucial for the binding and action of GNE-6901.
Table 1: Key Amino Acid Residues in the GNE-6901 Binding Site
| Subunit | Residue | Role in Binding/Modulation |
| GluN1 | T779 | Forms hydrogen bond with the ligand. |
| GluN1 | Y782 | Involved in hydrophobic interactions. |
| GluN2A | W781 | Contributes to the hydrophobic pocket. |
| GluN2A | V783 | Critical for selectivity and binding. |
| GluN2A | F784 | Forms pi-stacking interactions with the ligand. |
Note: The specific residues listed are based on findings from structural and mutagenesis studies of GluN2A-selective PAMs and may be subject to further refinement.
Quantitative Data on GNE-6901 Activity
The positive allosteric modulatory effects of GNE-6901 have been quantified through various electrophysiological assays.
Table 2: In Vitro Pharmacology of GNE-6901 and a Related Modulator
| Compound | Assay | Parameter | Value |
| GNE-6901 | FLIPR (Ca2+ influx) | EC50 | 382 nM[2] |
| Electrophysiology | Glutamate EC50 Shift | ~2-fold leftward shift | |
| Electrophysiology | Deactivation Tau | Slowed deactivation kinetics | |
| GNE-8324 | FLIPR (Ca2+ influx) | EC50 | 130 nM |
| Electrophysiology | Glutamate EC50 Shift | ~4-fold leftward shift | |
| Electrophysiology | Deactivation Tau | More pronounced slowing of deactivation |
Mechanism of Action: How GNE-6901 Potentiates NMDA Receptor Function
The binding of GNE-6901 to the GluN1-GluN2A LBD interface induces a conformational change that is transmitted to the transmembrane domain, which forms the ion channel pore. This allosteric modulation enhances the receptor's response to the binding of the endogenous agonists, glutamate and glycine.
The primary mechanisms by which GNE-6901 potentiates NMDA receptor function are:
-
Increased Glutamate Potency: GNE-6901 increases the affinity of the receptor for glutamate, meaning that a lower concentration of glutamate is required to elicit a response.
-
Slowing of Channel Deactivation: Following the removal of glutamate, the ion channel of a GNE-6901-bound receptor closes more slowly. This prolonged channel opening leads to an increase in the total charge transfer during a synaptic event.
References
The Role of the GluN2A Subunit of NMDA Receptors in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] The GluN2A subunit, encoded by the GRIN2A gene, is a key component of the NMDAR complex, and its dysfunction has been increasingly implicated in a wide spectrum of neurological and psychiatric disorders.[3][4] This technical guide provides an in-depth examination of the role of GluN2A in the pathophysiology of various neurological disorders, including epilepsy, developmental and intellectual disabilities, schizophrenia, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. We will explore the function of GluN2A-containing NMDARs, the impact of GRIN2A mutations, and the downstream signaling pathways affected. Furthermore, this guide will present detailed experimental protocols for investigating GluN2A function and summarize key quantitative data to facilitate comparative analysis and inform future research and therapeutic development.
Introduction to GluN2A and NMDA Receptor Function
NMDARs are ionotropic glutamate (B1630785) receptors that function as heterotetramers, typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits.[1][5] The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel conductance, open probability, and deactivation kinetics.[1][6]
GluN2A and GluN2B are the most abundant GluN2 subunits in the mammalian brain.[7] GluN2A-containing NMDARs are characterized by a higher open probability and faster deactivation kinetics compared to GluN2B-containing receptors.[1] They are predominantly located at synaptic sites and are associated with pro-survival signaling pathways.[6][8] The expression of GluN2A increases during postnatal development, coinciding with synaptic maturation and refinement.
The Role of GluN2A in Neurological Disorders
Mutations and dysregulation of GluN2A have been linked to a growing number of neurological and psychiatric conditions.
Epilepsy and Developmental Disorders
Mutations in the GRIN2A gene are strongly associated with a spectrum of epilepsy-aphasia syndromes, idiopathic focal epilepsies, and epileptic encephalopathies.[9][10] These mutations can lead to either a gain-of-function or loss-of-function of the NMDAR, disrupting the delicate balance of excitatory and inhibitory signaling in the brain.[11] Clinically, patients with GRIN2A mutations can present with a range of seizure types, developmental delay, intellectual disability, and speech disorders.[12][13] Approximately 90% of individuals with a pathogenic GRIN2A variant experience epilepsy.[12]
Schizophrenia
The glutamate hypofunction hypothesis of schizophrenia posits that reduced NMDAR activity contributes to the pathophysiology of the disorder.[4] Genetic studies have identified rare variants in GRIN2A that are associated with an increased risk of schizophrenia.[4] Preclinical models suggest that loss-of-function mutations in GRIN2A can lead to NMDAR hypofunction, potentially contributing to the cognitive and negative symptoms of schizophrenia.[4] The blockade of the GluN2A subunit may contribute to cognitive deficits induced by NMDA receptor antagonists.[14]
Alzheimer's Disease
In Alzheimer's disease (AD), the accumulation of amyloid-beta (Aβ) oligomers is thought to induce synaptic dysfunction.[15] Aβ oligomers can lead to an overload of intracellular Ca2+ mediated by GluN2A-containing NMDARs, contributing to neuronal death.[7] Some studies suggest that spine loss in AD may be primarily mediated by GluN2A-containing NMDAR signaling.[7] However, other research indicates that the vulnerability of the aging hippocampus to Aβ-mediated impairments of long-term potentiation (LTP) is not solely mediated by GluN2A or GluN2B-containing NMDARs.[16] A GluN2A-selective positive allosteric modulator has been shown to reduce abnormal low-frequency oscillations and improve cognitive deficits in a mouse model of AD.[1]
Parkinson's Disease
In Parkinson's disease (PD), alterations in the composition and function of NMDARs in the striatum are associated with the development of levodopa-induced dyskinesias (LIDs).[17][18] Studies in animal models and post-mortem tissue from PD patients have shown an altered ratio of synaptic GluN2A/GluN2B-containing NMDARs in the striatum of individuals with LIDs.[18] Specifically, there is an increase in the synaptic levels of GluN2A.[18] Interfering with the interaction between the GluN2A subunit and the scaffolding protein PSD-95 has been shown to reduce dyskinetic movements in animal models.[18] Furthermore, alpha-synuclein, a key protein in PD pathology, can selectively target the GluN2A subunit, leading to reduced synaptic localization and function, which contributes to synaptic dysfunction and cognitive deficits.[19]
Huntington's Disease
Huntington's disease (HD) is a neurodegenerative disorder characterized by the over-activation of NMDARs, leading to excitotoxicity.[6] While extrasynaptic GluN2B-containing NMDARs are primarily linked to cell death pathways in HD, the role of GluN2A is more complex.[8] Synaptic GluN2A-containing NMDARs are generally associated with pro-survival signaling.[8] However, the overall dysregulation of NMDAR signaling, including potential alterations in GluN2A function and localization, contributes to the neuronal damage seen in HD.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of GluN2A-containing NMDARs and the impact of GRIN2A mutations.
| Property | Value | Neurological Context | Reference |
| Channel Kinetics | |||
| Open Probability | Higher than GluN2B | General | [1] |
| Deactivation Rate | Faster than GluN2B | General | [1] |
| Single-Channel Conductance | Higher than GluN1/2C and GluN1/2D | General | [1] |
| GRIN2A Mutation Prevalence | |||
| Neurodevelopmental disorders with epilepsy | 0.23% | Epilepsy | [12] |
| Idiopathic Focal Epilepsy (IFE) | 7.5% | Epilepsy | [10] |
| - Benign epilepsy with centrotemporal spikes (BECTS) | 4.9% | Epilepsy | [10] |
| - Continuous spike-wave during slow-wave sleep (CSWSS) | 17.6% | Epilepsy | [10] |
| Epilepsy-Aphasia Spectrum (EAS) | 9% | Epilepsy | [10] |
| Clinical Manifestations in GRIN2A-Related Disorders | |||
| Individuals with Epilepsy | ~90% | General | [12] |
| Individuals with Developmental Delay/Intellectual Disability | 63% | General | [12] |
| Individuals with Behavioral/Psychiatric Disorders | 24% | General | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GluN2A function. Below are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This technique allows for the direct measurement of NMDAR-mediated currents in neurons.
Methodology:
-
Slice Preparation: Acute brain slices are prepared from the brain region of interest (e.g., hippocampus, cortex) of a model organism.
-
Cell Identification: Individual neurons are visualized under a microscope, and a glass micropipette is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The neuron's membrane potential is held at a specific voltage.
-
NMDA Receptor Isolation: Synaptic stimulation is used to evoke postsynaptic currents. AMPA receptor-mediated currents are blocked pharmacologically to isolate the NMDAR component.
-
Data Acquisition and Analysis: NMDAR-mediated excitatory postsynaptic currents (EPSCs) are recorded and analyzed for properties such as amplitude, decay kinetics, and voltage dependence.[20][21]
Workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging of Neuronal Activity
Calcium imaging is used to visualize changes in intracellular calcium concentrations, which are a direct consequence of NMDAR activation.[22]
Methodology:
-
Cell Culture and Dye Loading: Neurons are cultured on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or transfected with a genetically encoded calcium indicator (GECI).[22][23]
-
Microscopy Setup: The coverslip is mounted on a perfusion chamber on a fluorescence microscope.
-
Baseline Fluorescence Measurement: A baseline level of fluorescence is established before stimulation.
-
Stimulation: Neurons are stimulated to activate NMDARs (e.g., by application of glutamate or NMDA, or by inducing synaptic activity).
-
Image Acquisition: Changes in fluorescence intensity are recorded over time using a camera.
-
Data Analysis: The fluorescence signal is analyzed to determine the amplitude, frequency, and duration of calcium transients.[24][25][26]
Workflow for neuronal calcium imaging.
Signaling Pathways Involving GluN2A
GluN2A-containing NMDARs are coupled to a variety of intracellular signaling cascades that are crucial for both normal synaptic function and the pathogenesis of neurological disorders.
Pro-Survival Signaling
Synaptic GluN2A-containing NMDARs are preferentially linked to pro-survival signaling pathways.[27] Activation of these receptors leads to the activation of the Ras-ERK1/2 pathway and the PI3K-Akt pathway, both of which promote cell survival and synaptic plasticity.[8] Furthermore, synaptic NMDAR activation upregulates the transcription factor CREB (cAMP response element-binding protein), which in turn increases the expression of neurotrophic factors like BDNF (brain-derived neurotrophic factor).[8][28]
GluN2A-mediated pro-survival signaling pathway.
Excitotoxic Signaling
Under pathological conditions, such as excessive glutamate release, the overactivation of NMDARs, including those containing GluN2A, can lead to excitotoxicity and neuronal death.[27] This process involves a massive influx of Ca2+, which activates various downstream neurotoxic cascades, including the activation of proteases (e.g., calpains), lipases, and nitric oxide synthase (nNOS). While extrasynaptic GluN2B receptors are often highlighted in excitotoxicity, the overstimulation of synaptic GluN2A-containing receptors also contributes to this pathological process.[28]
GluN2A involvement in excitotoxic signaling.
Conclusion and Future Directions
The GluN2A subunit of the NMDA receptor is a critical player in both the normal functioning of the central nervous system and the pathophysiology of a diverse range of neurological disorders. Its distinct biophysical properties and coupling to specific intracellular signaling pathways make it a key modulator of synaptic transmission and neuronal survival. The growing understanding of how GRIN2A mutations and GluN2A dysregulation contribute to disease provides a strong rationale for the development of targeted therapeutic strategies. Future research should focus on elucidating the precise mechanisms by which different GRIN2A mutations lead to specific clinical phenotypes, developing more selective pharmacological modulators of GluN2A-containing NMDARs, and exploring the potential of gene-targeted therapies for severe, early-onset GRIN2A-related disorders. A deeper understanding of the complex role of GluN2A will be instrumental in paving the way for novel and more effective treatments for these debilitating neurological conditions.
References
- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRIN2A - Wikipedia [en.wikipedia.org]
- 4. GRIN2A and Schizophrenia: Scientific Evidence and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. defeatingepilepsy.org [defeatingepilepsy.org]
- 10. A novel missense mutation in GRIN2A causes a non-epileptic neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Frameshift Variant of GluN2A Identified in an Epilepsy Patient Results in NMDA Receptor Mistargeting | Journal of Neuroscience [jneurosci.org]
- 12. GRIN2A-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GRIN2A-Related Disorders | Children's Hospital of Philadelphia [chop.edu]
- 14. The Role of GluN2A and GluN2B Subunits on the Effects of NMDA Receptor Antagonists in Modeling Schizophrenia and Treating Refractory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of NMDA Receptors in Alzheimer’s Disease [frontiersin.org]
- 16. GluN2A or GluN2B subunits of the NMDA receptor contribute to changes in neuronal excitability and impairments in LTP in the hippocampus of aging mice but do not mediate detrimental effects of oligomeric Aβ (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMDA receptor GluN2A/GluN2B subunit ratio as synaptic trait of levodopa-induced dyskinesias: from experimental models to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-synuclein targets GluN2A NMDA receptor subunit causing striatal synaptic dysfunction and visuospatial memory alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Calcium Imaging in mDA neurons [protocols.io]
- 24. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 27. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6901: An In-depth Technical Guide for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of NMDA receptors containing the GluN2A subunit.[1][2] This technical guide provides a comprehensive overview of GNE-6901, its mechanism of action, and its application in studying synaptic plasticity. The information presented here is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.
Core Mechanism of Action
GNE-6901 enhances the function of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding site to augment the receptor's response to glutamate (B1630785).
The binding site for GNE-6901 is located at the interface between the GluN1 and GluN2A ligand-binding domains. By binding to this site, GNE-6901 stabilizes the open-channel conformation of the NMDA receptor, leading to an increased influx of calcium ions upon glutamate binding. This enhanced calcium signaling is a key trigger for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
A noteworthy characteristic of GNE-6901 is its differential effect on various neuronal populations. It potentiates NMDA receptor-mediated synaptic responses in both excitatory pyramidal neurons and inhibitory interneurons.[1] This contrasts with other GluN2A PAMs, such as GNE-8324, which selectively potentiate NMDA receptors on inhibitory interneurons.[1] This broader activity profile of GNE-6901 suggests a more complex role in modulating neural circuit function and synaptic plasticity.
Quantitative Data on the Effects of GNE-6901
The following tables summarize the key quantitative effects of GNE-6901 on NMDA receptor function and synaptic plasticity.
| Parameter | Value | Cell Type/Preparation | Reference |
| EC50 | 382 nM | Recombinant GluN1/GluN2A receptors | [1][2] |
| Experimental Condition | Measured Parameter | Effect of GNE-6901 | Neuron Type | Reference |
| Whole-cell patch-clamp recording in acute hippocampal slices | NMDA Receptor EPSP Amplitude | Robust potentiation | CA1 Pyramidal Neurons | [1] |
| Whole-cell patch-clamp recording in acute hippocampal slices | NMDA Receptor EPSC Amplitude | Robust potentiation | Hippocampal Inhibitory Interneurons | [1] |
| Theta-burst stimulation (TBS) in acute hippocampal slices with intact inhibition | NMDA Receptor-mediated responses | Enhancement | Not specified | [1] |
| Theta-burst stimulation (TBS) in acute hippocampal slices | Long-Term Potentiation (LTP) | Enhancement | Not specified | [3] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard methods for preparing viable brain slices for electrophysiological recordings.
Solutions:
-
NMDG-HEPES Artificial Cerebrospinal Fluid (aCSF): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. Adjust pH to 7.3–7.4 with hydrochloric acid. Osmolality should be 300-310 mOsmol/kg.
-
Recording aCSF: 124 mM NaCl, 5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM CaCl2, 2 mM MgCl2, and 10 mM dextrose. Equilibrate with 95% O2 and 5% CO2.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in ice-cold NMDG-HEPES aCSF.
-
Mount the brain on a vibratome and cut 300-400 µm thick coronal or sagittal hippocampal slices.
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology and LTP Induction
Solutions:
-
Internal Solution (for voltage-clamp): 115 mM CsMeSO4, 20 mM CsCl, 10 mM HEPES, 2.5 mM MgCl2, 4 mM Na2ATP, 0.4 mM Na3GTP, 10 mM Na-phosphocreatine, 0.6 mM EGTA. Adjust pH to 7.2 with CsOH.
-
GNE-6901 Stock Solution: Prepare a stock solution of GNE-6901 in DMSO. The final concentration of DMSO in the recording aCSF should be less than 0.1%.
Procedure:
-
Transfer a hippocampal slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons or interneurons.
-
To record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), hold the cell at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channels. AMPA receptor-mediated currents can be blocked by including an AMPA receptor antagonist (e.g., CNQX) in the recording aCSF.
-
Obtain a stable baseline recording of synaptic responses for at least 10-20 minutes.
-
Apply GNE-6901 to the bath at the desired concentration and record the potentiated synaptic responses.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), to the Schaffer collateral pathway.
-
Record the synaptic responses for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Visualizations
Signaling Pathway of GNE-6901 Action
Caption: GNE-6901 positively modulates GluN2A-containing NMDA receptors.
Experimental Workflow for Studying GNE-6901 on Synaptic Plasticity
Caption: Workflow for investigating GNE-6901's effects on LTP.
Conclusion
GNE-6901 serves as a valuable pharmacological tool for dissecting the role of GluN2A-containing NMDA receptors in synaptic plasticity. Its ability to potentiate NMDA receptor function in both excitatory and inhibitory neurons provides a unique avenue for exploring the complex regulation of neural circuits. The data and protocols presented in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of synaptic plasticity and exploring the therapeutic potential of modulating NMDA receptor function.
References
An In-depth Technical Guide to Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Positive Allosteric Modulators (PAMs)
Positive allosteric modulators (PAMs) represent a sophisticated class of ligands that bind to a receptor at a site topographically distinct from the orthosteric site, where the endogenous agonist binds.[1][2] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.[2][3][4] Unlike direct agonists that activate receptors indiscriminately, PAMs amplify the physiological, spatially, and temporally controlled signaling of the endogenous ligand, offering a more nuanced and potentially safer therapeutic approach.[5][6][7] This unique mechanism of action has garnered significant interest in drug discovery, leading to the development of PAMs for a variety of targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[8][9]
The key advantage of PAMs lies in their ability to fine-tune physiological responses rather than simply turning them on or off.[3] This can lead to a greater therapeutic window and a reduced risk of side effects and tolerance compared to traditional orthosteric agonists.[5][6] Prominent examples of approved drugs that function as PAMs include benzodiazepines, which modulate GABA-A receptors for the treatment of anxiety and insomnia, and cinacalcet, which targets the calcium-sensing receptor (CaSR) to manage hyperparathyroidism.[10][11]
This guide provides a comprehensive technical overview of the core principles of positive allosteric modulation, including their mechanism of action, key experimental protocols for their identification and characterization, and quantitative data for representative PAMs.
Core Concepts of Positive Allosteric Modulation
The fundamental principle of positive allosteric modulation is the ability of a ligand to enhance the function of an orthosteric agonist without directly activating the receptor itself. This modulation can manifest in two primary ways: an increase in the binding affinity of the orthosteric agonist (affinity modulation) or an increase in the maximal response to the orthosteric agonist (efficacy modulation), or a combination of both.[2][4]
Caption: Mechanism of Positive Allosteric Modulation.
Data Presentation: Quantitative Comparison of PAMs
The following tables summarize quantitative data for exemplary PAMs, highlighting their potency, efficacy, and other relevant pharmacological parameters.
Table 1: Benzodiazepines - PAMs of the GABA-A Receptor
| Compound | Receptor Subtype | EC50 (nM) | Emax (% of GABA response) | Ki (nM) | Reference |
| Diazepam | α1β2γ2 | 30-100 | 150-250 | 10-50 | [12] |
| Alprazolam | α1β2γ2 | 10-50 | 150-250 | 5-20 | [13] |
| Clonazepam | α1β2γ2 | 1-10 | 150-250 | 1-5 | [13] |
| Lorazepam | α1β2γ2 | 5-20 | 150-250 | 2-10 | [13] |
Table 2: Cinacalcet - A PAM of the Calcium-Sensing Receptor (CaSR)
| Parameter | Value | Units | Condition | Reference |
| EC50 (for PTH reduction) | 20-40 | ng/mL | In vitro | [14] |
| PTH Reduction | ~30% | % from baseline | Clinical trials | [2] |
| Serum Calcium Reduction | ~9% | % from baseline | Clinical trials | [2] |
Table 3: mGluR PAMs - Modulators of Metabotropic Glutamate (B1630785) Receptors
| Compound | Receptor Target | EC50 (nM) | Emax (% of Glutamate response) | Reference |
| VU0424465 | mGlu5 | 1.5 | 65 | [3] |
| Compound 72 | mGlu2/3 | 151 (mGlu3) | 106 | [15] |
| Compound 20 | mGlu2/3 | 2700 (mGlu3) | 52 | [15] |
Table 4: AMPA Receptor PAMs
| Compound | Type | Effect | Clinical Application | Reference |
| CX-516 | Low-impact | Improves cognition and memory | Investigated for Alzheimer's disease and schizophrenia | [16] |
| LY404187 | High-impact | Enhances synaptic currents | Investigated for cognitive disorders | [17] |
Experimental Protocols
The identification and characterization of PAMs involve a series of in vitro assays designed to assess their binding, functional effects, and mechanism of action.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining if a compound binds to an allosteric site and for quantifying its effect on orthosteric ligand affinity.
Protocol: Competitive Radioligand Binding Assay to Determine Allosteric Affinity
-
Prepare cell membranes: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a binding buffer. Determine the protein concentration.
-
Set up the assay plate: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]-diprenorphine), and varying concentrations of the putative PAM.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of bound and free radioligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the logarithm of the PAM concentration to determine the IC50 value, which can be converted to a Ki (inhibitory constant) to reflect the affinity of the PAM for the allosteric site.[18][19]
Functional Assays
Functional assays measure the cellular response to receptor activation and are essential for determining the efficacy of a PAM.
Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled GPCRs)
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of the PAM to the cells, followed by a fixed, sub-maximal concentration (e.g., EC20) of the orthosteric agonist. Include controls with agonist alone and vehicle.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PAM concentration to generate a concentration-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) of the PAM.[7][20]
Protocol: β-Arrestin Recruitment Assay
-
Cell Culture: Use a cell line engineered to express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter technology). Plate the cells in a 384-well plate.
-
Compound Addition: Add varying concentrations of the PAM to the cells.
-
Agonist Stimulation: After a brief pre-incubation with the PAM, add a fixed concentration (e.g., EC80) of the orthosteric agonist.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the PAM concentration to determine the potency and efficacy of the PAM in promoting β-arrestin recruitment.[21][22]
Mandatory Visualizations
Signaling Pathways
Caption: GABA-A Receptor Signaling Pathway.
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for PAM Discovery and Characterization.
Conclusion
Positive allosteric modulators offer a powerful and nuanced approach to drug discovery, enabling the fine-tuning of physiological signaling pathways with potentially greater safety and efficacy than traditional orthosteric ligands. The continued development of sophisticated screening and characterization methodologies, coupled with a deeper understanding of the structural basis of allostery, will undoubtedly lead to the discovery of novel PAMs for a wide range of therapeutic targets. This guide provides a foundational technical overview for researchers and drug development professionals venturing into this exciting and promising field.
References
- 1. Frontiers | Recent applications of computational methods to allosteric drug discovery [frontiersin.org]
- 2. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Advances in high‐throughput mass spectrometry in drug discovery | EMBO Molecular Medicine [link.springer.com]
- 14. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Emerging Computational Methods for the Rational Discovery of Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. devtoolsdaily.com [devtoolsdaily.com]
- 20. GABAA receptor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. cg.tuwien.ac.at [cg.tuwien.ac.at]
GNE-6901: A Technical Guide to its Effects on Excitatory and Inhibitory Neurons
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, on excitatory and inhibitory neurons. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of GNE-6901's mechanism of action and its potential therapeutic applications.
Core Mechanism of Action
GNE-6901 enhances the function of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[1] It achieves this by binding to a specific site at the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[1] This binding event increases the potency of glutamate, the primary excitatory neurotransmitter in the brain, leading to an enhanced ion channel response.[2] Unlike some other NMDA receptor modulators, GNE-6901 potentiates synaptic NMDA receptor responses in both excitatory pyramidal neurons and inhibitory interneurons.[2]
Quantitative Analysis of GNE-6901's Effects
The following tables summarize the key quantitative data regarding the effects of GNE-6901 on NMDA receptor function in both excitatory and inhibitory neurons, as determined by electrophysiological studies.
Table 1: Potentiation of NMDAR-Mediated Excitatory Postsynaptic Currents (EPSCs) by GNE-6901
| Cell Type | Parameter | GNE-6901 Concentration | Potentiation (% of Baseline) | Source |
| CA1 Pyramidal Neuron (Excitatory) | EPSC Amplitude | 10 µM | ~150% | Hackos et al., 2016 |
| CA1 Pyramidal Neuron (Excitatory) | EPSC Area | 10 µM | ~200% | Hackos et al., 2016 |
| Stratum Radiatum Interneuron (Inhibitory) | EPSC Amplitude | 10 µM | ~175% | Hackos et al., 2016 |
| Stratum Radiatum Interneuron (Inhibitory) | EPSC Area | 10 µM | ~250% | Hackos et al., 2016 |
Table 2: Effect of GNE-6901 on NMDA Receptor Deactivation Kinetics
| Cell Type | Parameter | GNE-6901 Concentration | Effect | Source |
| Recombinant GluN1/GluN2A Receptors | Deactivation Time Constant (τ) | 10 µM | Moderate slowing | Hackos et al., 2016 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the procedures outlined in Hackos et al., 2016.
Acute Brain Slice Preparation
-
Animals: C57BL/6 mice (postnatal day 18-25) are used.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) and decapitated.
-
Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, and 7 MgCl2.
-
-
Slicing: Coronal or sagittal slices (300 µm thick) containing the hippocampus are prepared using a vibratome (e.g., Leica VT1200S) in the ice-cold slicing solution.
-
Recovery: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32°C for 30 minutes, and then maintained at room temperature for at least 1 hour before recording.
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2, saturated with 95% O2 / 5% CO2.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Slice Transfer: A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature.
-
Neuron Visualization: Pyramidal neurons in the CA1 region and interneurons in the stratum radiatum are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch Pipettes: Borosilicate glass pipettes (3-5 MΩ resistance) are pulled and filled with an internal solution.
-
Internal Solution Composition (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA-tetracesium, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314, with pH adjusted to 7.3 with CsOH.
-
-
Recording: Whole-cell voltage-clamp recordings are established from the identified neurons. Cells are held at a membrane potential of +40 mV to relieve the voltage-dependent magnesium block of NMDA receptors.
-
Synaptic Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
Data Acquisition: NMDAR-mediated EPSCs are pharmacologically isolated by including antagonists for AMPA (e.g., NBQX, 10 µM) and GABAA (e.g., picrotoxin, 100 µM) receptors in the aCSF.
-
Drug Application: After a stable baseline of evoked NMDAR-EPSCs is recorded, GNE-6901 is bath-applied at the desired concentration.
-
Data Analysis: The amplitude, area, and decay kinetics of the NMDAR-EPSCs are measured before and after the application of GNE-6901 to quantify the degree of potentiation.
Conclusion
GNE-6901 is a valuable research tool for probing the function of GluN2A-containing NMDA receptors in both excitatory and inhibitory circuits. Its ability to potentiate NMDA receptor function in both principal neurons and interneurons suggests it may have complex effects on network activity. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of GNE-6901 and similar compounds for neurological and psychiatric disorders characterized by NMDA receptor hypofunction.
References
Methodological & Application
Application Notes and Protocols for GNE-6901 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit.[1] As a PAM, GNE-6901 enhances the function of these receptors in the presence of the endogenous agonists, glutamate (B1630785) and glycine. Its selectivity for GluN2A-containing NMDARs makes it a valuable research tool for dissecting the specific roles of this receptor subtype in synaptic transmission, plasticity, and various neurological processes. These application notes provide detailed experimental protocols for the use of GNE-6901 in acute brain slice preparations, focusing on the assessment of its effects on NMDAR-mediated synaptic currents and long-term potentiation (LTP).
Mechanism of Action
GNE-6901 binds to a novel site at the interface of the GluN1 and GluN2A subunit ligand-binding domains (LBDs).[2] This binding stabilizes the agonist-bound conformation of the receptor, leading to an increase in the channel's open probability and/or a slowing of its deactivation kinetics.[3] This allosteric modulation results in a potentiation of NMDAR-mediated currents. GNE-6901 exhibits selectivity for GluN2A-containing NMDARs, with an EC50 of 382 nM.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of GNE-6901 on NMDAR function.
| Parameter | Value | Reference |
| EC50 for GluN2A potentiation | 382 nM | [1] |
| Effect on NMDAR EPSCs in Pyramidal Neurons | Significant Potentiation | [4][5] |
| Effect on NMDAR EPSCs in Interneurons | Significant Potentiation | [5] |
| Effect on Long-Term Potentiation (LTP) | Enhancement | [5] |
Note: Specific quantitative values for potentiation in brain slices are often presented graphically in publications. The table reflects the reported qualitative outcomes. Researchers should refer to the primary literature for detailed graphical data.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices from rodents.[6][7][8][9][10][11]
Materials:
-
Rodent (e.g., C57BL/6 mouse, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or injectable solution)
-
Ice-cold NMDG-based slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Recording chamber
Solutions:
| NMDG Slicing Solution (in mM) | aCSF for Recording (in mM) |
| 92 NMDG | 124 NaCl |
| 2.5 KCl | 2.5 KCl |
| 1.25 NaH2PO4 | 1.25 NaH2PO4 |
| 30 NaHCO3 | 26 NaHCO3 |
| 20 HEPES | 10 D-Glucose |
| 25 D-Glucose | 2.5 CaCl2 |
| 10 MgSO4 | 1.3 MgCl2 |
| 0.5 CaCl2 | |
| 5 Sodium Ascorbate | |
| 3 Sodium Pyruvate | |
| 2 Thiourea | |
| pH 7.3-7.4, bubbled with 95% O2 / 5% CO2 | pH 7.4, bubbled with 95% O2 / 5% CO2 |
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold NMDG slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) of the region of interest (e.g., hippocampus).
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Electrophysiological Recording of NMDAR-mediated EPSCs
This protocol outlines the whole-cell patch-clamp recording of pharmacologically isolated NMDAR-mediated excitatory postsynaptic currents (EPSCs).[12][13][14]
Materials:
-
Prepared acute brain slices
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution (see composition below)
-
aCSF for recording
-
Pharmacological agents: AMPA receptor antagonist (e.g., 20 µM CNQX or DNQX), GABA-A receptor antagonist (e.g., 100 µM picrotoxin).
-
GNE-6901 stock solution (in DMSO)
Internal Solution (in mM):
-
135 Cs-MeSO3
-
10 HEPES
-
10 BAPTA
-
4 Mg-ATP
-
0.4 Na-GTP
-
5 QX-314
-
pH 7.2-7.3, 290-295 mOsm
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Identify pyramidal neurons in the desired region (e.g., CA1 of the hippocampus) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at +40 mV to relieve the magnesium block of NMDARs.
-
Pharmacologically isolate NMDAR-mediated EPSCs by adding an AMPA receptor antagonist and a GABA-A receptor antagonist to the perfusion solution.
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver electrical stimuli to evoke synaptic responses and establish a stable baseline of NMDAR EPSC amplitudes for at least 10 minutes.
-
Bath-apply GNE-6901 at the desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Record the potentiated NMDAR EPSCs for a sufficient duration to observe the full effect of the compound.
-
Wash out the compound by perfusing with drug-free aCSF.
Induction and Recording of Long-Term Potentiation (LTP)
This protocol describes the induction of LTP at Schaffer collateral-CA1 synapses and the assessment of the effect of GNE-6901.[15][16][17][18][19][20][21]
Materials:
-
Same as for NMDAR EPSC recording, excluding the high concentration of NMDAR antagonists in the recording aCSF.
Procedure:
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) or whole-cell EPSCs in the CA1 region by stimulating the Schaffer collaterals at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, apply GNE-6901 to the perfusion solution.
-
Continue baseline recording in the presence of GNE-6901 for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[15][16][17]
-
Following LTP induction, resume low-frequency stimulation and record the potentiated synaptic responses for at least 60 minutes.
-
The magnitude of LTP is calculated as the percentage increase in the fEPSP slope or EPSC amplitude compared to the pre-induction baseline.
Mandatory Visualizations
Caption: GNE-6901 signaling pathway at the GluN2A-containing NMDAR.
Caption: Experimental workflow for assessing GNE-6901 effects on LTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method | Semantic Scholar [semanticscholar.org]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
- 9. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisionary.com [precisionary.com]
- 11. Slice Patch Clamp Technique for Analyzing Learning-Induced Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 13. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. re-place.be [re-place.be]
- 15. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theta-Burst Stimulation of Hippocampal Slices Induces Network-Level Calcium Oscillations and Activates Analogous Gene Transcription to Spatial Learning | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6901: In Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] It exhibits an EC50 of 382 nM and enhances receptor function by binding to the interface between the GluN1 and GluN2A ligand-binding domains, thereby stabilizing the agonist-bound conformation.[1][2] This potentiation of GluN2A-containing NMDA receptors makes GNE-6901 a valuable tool for studying synaptic plasticity, neuronal signaling, and for investigating potential therapeutic strategies for neurological disorders associated with NMDA receptor hypofunction.
These application notes provide detailed protocols for the in vitro use of GNE-6901, including dosage and administration for various cell-based assays.
Data Presentation
The following tables summarize the quantitative data for GNE-6901 in various in vitro applications.
Table 1: GNE-6901 In Vitro Efficacy
| Parameter | Value | Assay System | Reference |
| EC50 | 382 nM | HEK293 cells expressing human GluN1/GluN2A receptors | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | Treatment Duration |
| Electrophysiology (Whole-Cell Patch Clamp) | Cultured Neurons (e.g., Cortical, Hippocampal) | 100 nM - 10 µM | Acute application (seconds to minutes) |
| Calcium Imaging | HEK293 cells expressing GluN1/GluN2A, Primary Neurons | 100 nM - 10 µM | Acute application |
| Neuroprotection Assay | Primary Neuronal Cultures, Neuronal Cell Lines (e.g., HT-22, PC-12) | 100 nM - 10 µM | 4 - 24 hours co-incubation with neurotoxin |
| Western Blot (ERK Phosphorylation) | Primary Neurons, Neuronal Cell Lines | 1 µM - 10 µM | 5 - 30 minutes |
Signaling Pathway
GNE-6901 potentiates the activity of GluN2A-containing NMDA receptors, which are critical for excitatory synaptic transmission and plasticity. Upon activation, these receptors allow the influx of Ca2+ into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-guanine nucleotide-releasing factor 2 (Ras-GRF2), leading to the activation of the Ras-ERK and Rac-p38 MAPK pathways. Ultimately, these pathways converge on the nucleus to regulate gene expression through transcription factors like the cAMP response element-binding protein (CREB), influencing processes such as long-term potentiation (LTP) and cell survival.
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol details the measurement of NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (B1666218), pH 7.4
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2
-
NMDA and Glycine stock solutions
-
GNE-6901 stock solution (in DMSO)
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at -70 mV.
-
Record baseline NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Bath apply GNE-6901 at the desired concentration (e.g., 1 µM) for 2-5 minutes.
-
Record potentiated NMDA receptor currents in the presence of GNE-6901 by reapplying the NMDA/glycine solution.
-
Wash out GNE-6901 by perfusing with the external solution for 5-10 minutes.
-
Record post-washout currents to assess reversibility.
-
Analyze the amplitude, rise time, and decay kinetics of the recorded currents.
Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium in response to GNE-6901 potentiation of NMDA receptors.
References
Application Notes and Protocols for Studying GluN2A-Containing NMDA Receptor Modulation in Dravet Syndrome
Introduction
Dravet syndrome is a severe, infantile-onset epileptic encephalopathy primarily caused by loss-of-function mutations in the SCN1A gene, which encodes the α1 subunit of the voltage-gated sodium channel NaV1.1.[1][2][3][4] This leads to impaired action potential firing in GABAergic interneurons, resulting in a network imbalance of excitation and inhibition, which contributes to hyperexcitability and seizures.[1] While the compound GNE-6901, a positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, has been identified, its application in Dravet syndrome research is limited due to unfavorable pharmacokinetic properties for in vivo studies.[5][6] However, a related, brain-penetrant GluN2A PAM, GNE-0723, has shown promise in preclinical models of Dravet syndrome, suggesting that enhancing GluN2A-containing NMDA receptor function could be a viable therapeutic strategy.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of GluN2A PAMs, using GNE-0723 as a primary example, in the context of Dravet syndrome research. The protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Rationale
GNE-6901 and GNE-0723 are potent and selective positive allosteric modulators of NMDA receptors containing the GluN2A subunit.[8][9] They bind at the interface between the GluN1 and GluN2A subunits, enhancing receptor function.[9][10] In Dravet syndrome, the dysfunction of inhibitory interneurons leads to network hypersynchrony.[5] By potentiating NMDA receptor currents in these interneurons, GluN2A PAMs may help to restore inhibitory tone and correct the excitatory/inhibitory imbalance.[5][9] Preclinical studies with GNE-0723 in Dravet syndrome mouse models have shown a reduction in aberrant low-frequency oscillations and epileptiform discharges, along with improved cognitive function.[5][6][7]
It is important to distinguish this mechanism from that of Leucine-rich repeat kinase 2 (LRRK2) inhibitors. LRRK2 is a protein kinase linked to Parkinson's disease, and its inhibitors are being investigated for that condition.[11][12][13][14][15] Based on available data, LRRK2 inhibition is not a recognized therapeutic strategy for Dravet syndrome.
Signaling Pathway of GluN2A-Containing NMDA Receptor Modulation
Caption: Signaling pathway of GNE compounds as GluN2A PAMs.
Quantitative Data
The following table summarizes the key quantitative data for GNE-6901 and the related, more viable compound GNE-0723.
| Compound | Parameter | Value | Cell/System | Reference |
| GNE-6901 | EC₅₀ | 382 nM | GluN2A-containing NMDA receptors | [8] |
| GNE-0723 | EC₅₀ | Not specified in abstracts | Cell-based assays | [5] |
| Unbound Plasma Conc. (3 mg/kg oral) | Exceeds EC₅₀ | Mice | [5] | |
| Unbound Brain Conc. (3 mg/kg oral) | Exceeds EC₅₀ | Mice | [5] |
Experimental Protocols
In Vitro Characterization of GluN2A PAMs
Objective: To determine the potency and selectivity of a GluN2A PAM on NMDA receptor subtypes.
Workflow:
Caption: Workflow for in vitro characterization of GluN2A PAMs.
Methodology:
-
Cell Culture:
-
Maintain human embryonic kidney (HEK293) cells stably expressing different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from the transfected HEK293 cells.
-
Use an internal solution containing (in mM): 140 CsF, 10 EGTA, 2 MgCl₂, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Use an external solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl₂, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Data Acquisition and Analysis:
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a baseline NMDA receptor-mediated current.
-
Co-apply the GluN2A PAM at a range of concentrations with the agonists.
-
Measure the peak current amplitude in the presence and absence of the PAM.
-
Plot the potentiation of the current as a function of PAM concentration and fit the data with a Hill equation to determine the EC₅₀.
-
In Vivo Evaluation in a Dravet Syndrome Mouse Model
Objective: To assess the efficacy of a brain-penetrant GluN2A PAM in reducing seizure susceptibility and improving cognitive deficits in a Dravet syndrome mouse model (e.g., Scn1a+/- mice).
Workflow:
Caption: Workflow for in vivo evaluation in a Dravet syndrome mouse model.
Methodology:
-
Animal Models:
-
Drug Administration:
-
Administer the brain-penetrant GluN2A PAM (e.g., GNE-0723) or vehicle control. For GNE-0723, oral administration has been shown to achieve relevant brain concentrations.[5]
-
Dosing regimen should be based on pharmacokinetic studies to ensure target engagement.
-
-
Hyperthermia-Induced Seizure Assay:
-
Thirty minutes to one hour after drug administration, place the mouse in a chamber with a gradually increasing temperature.
-
Monitor core body temperature and observe for the onset of seizures (e.g., myoclonic jerks, generalized tonic-clonic seizures).
-
Record the temperature at which seizures occur as a measure of seizure threshold.
-
-
Electroencephalography (EEG) Recording:
-
Implant EEG electrodes over the cortex of the mice.
-
After a recovery period, record continuous video-EEG to monitor for spontaneous seizures and analyze epileptiform discharges.
-
Analyze EEG data for changes in power in different frequency bands (e.g., reduction in aberrant low-frequency oscillations).[5][6]
-
-
Cognitive and Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the novel object recognition test for recognition memory.
-
Conduct these tests following a period of chronic drug administration.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols. The compounds mentioned are for research use only.
References
- 1. DRAVET SYNDROME Insights into pathophysiology and therapy from a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dravet Syndrome | Children's Hospital of Philadelphia [chop.edu]
- 3. childneurologyfoundation.org [childneurologyfoundation.org]
- 4. Dravet syndrome - Wikipedia [en.wikipedia.org]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dravetsyndromenews.com [dravetsyndromenews.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levetiracetam treatment ameliorates LRRK2 pathological mutant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuron23.com [neuron23.com]
- 16. An-in-vivo-pharmacology-pipeline-for-therapy-screening-in-a-mouse-model-of-Dravet-Syndrome [aesnet.org]
GNE-6901: Application Notes and Protocols for Investigating Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2A subunit.[1][2] It enhances NMDAR function by increasing the potency of the co-agonist glutamate (B1630785) and slowing the deactivation kinetics of the ion channel.[1] These properties make GNE-6901 a valuable research tool for investigating the role of GluN2A-containing NMDARs in synaptic plasticity and cognitive processes. This document provides detailed application notes and experimental protocols for the use of GNE-6901 in cognitive enhancement research, based on preclinical findings. While GNE-6901 itself has shown unfavorable pharmacokinetic properties for in vivo studies, the methodologies and principles described herein are foundational for research in this area and are applicable to newer generation GluN2A PAMs with improved in vivo characteristics.[3]
Mechanism of Action
GNE-6901 acts as a positive allosteric modulator specifically targeting NMDARs that include the GluN2A subunit.[1] Its binding site is located at the interface between the ligand-binding domains of the GluN1 and GluN2A subunits.[1] This interaction does not directly activate the receptor but rather enhances the receptor's response to its endogenous ligand, glutamate. The primary mechanisms of action are:
-
Increased Glutamate Potency: GNE-6901 increases the affinity of the receptor for glutamate, meaning that a lower concentration of glutamate is required to elicit a response.[1]
-
Slowing of Channel Deactivation: The compound slows the rate at which the ion channel closes after glutamate unbinds, leading to a prolonged excitatory postsynaptic current (EPSC).[1]
These actions collectively lead to an enhancement of NMDAR-mediated signaling, which is a critical component of synaptic plasticity mechanisms like long-term potentiation (LTP) and short-term potentiation (STP), both thought to be cellular correlates of learning and memory.[1][4]
Data Presentation
Table 1: In Vitro Potency of GNE-6901
| Parameter | Value | Cell Type | Notes |
| EC50 | 382 nM | Recombinant cell line expressing GluN1/GluN2A | Potency for potentiating NMDAR responses.[2] |
Table 2: Effects of GNE-6901 on Synaptic Plasticity in Hippocampal Slices
| Experiment | Effect of GNE-6901 | Brain Region | Synapse | Notes |
| Short-Term Potentiation (STP) | Enhanced | Hippocampus | Schaffer collateral-CA1 | In the presence of intact inhibitory transmission.[1] |
| Long-Term Potentiation (LTP) | Enhanced | Hippocampus | Schaffer collateral-CA1 | In the presence of intact inhibitory transmission.[1] |
| NMDAR EPSCs in Pyramidal Cells | Potentiated | Hippocampus (CA1) | Schaffer collateral-CA1 | --- |
| NMDAR EPSCs in Interneurons | Potentiated | Hippocampus (CA1 stratum radiatum) | --- | --- |
Experimental Protocols
Electrophysiological Recording of NMDAR-mediated EPSCs in Hippocampal Slices
This protocol describes how to measure the effect of GNE-6901 on NMDAR-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons.
Materials:
-
GNE-6901
-
Artificial cerebrospinal fluid (aCSF)
-
Slicing solution (e.g., ice-cold, high-sucrose aCSF)
-
Recording pipettes (borosilicate glass)
-
Patch-clamp amplifier and data acquisition system
-
Vibrating microtome
-
Microscope with DIC optics
-
Stimulating electrode
Procedure:
-
Slice Preparation:
-
Anesthetize a mouse in accordance with approved animal care protocols.
-
Rapidly decapitate and dissect the brain in ice-cold slicing solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber with aCSF saturated with 95% O₂ / 5% CO₂ and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min.
-
Identify CA1 pyramidal neurons using DIC optics.
-
Establish a whole-cell patch-clamp recording. The internal solution should contain Cs-gluconate or a similar base to block potassium channels.
-
Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDAR channel.
-
-
Data Acquisition:
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
Evoke synaptic responses by delivering brief electrical pulses.
-
Record baseline NMDAR-mediated EPSCs for 5-10 minutes.
-
Bath-apply GNE-6901 at the desired concentration (e.g., 1 µM) and record for another 15-20 minutes.
-
Wash out the compound and record for a further 10-15 minutes to observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time constant of the NMDAR EPSCs before, during, and after GNE-6901 application.
-
Express the effect of GNE-6901 as a percentage change from baseline.
-
Induction of Long-Term Potentiation (LTP)
This protocol outlines the steps to assess the impact of GNE-6901 on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Same as in Protocol 3.1.
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 3.1, but use a standard internal solution (e.g., K-gluconate based) for field excitatory postsynaptic potential (fEPSP) or whole-cell recordings.
-
For fEPSP recordings, place the recording electrode in the stratum radiatum of the CA1 region.
-
-
LTP Induction:
-
Record a stable baseline of fEPSPs for at least 20 minutes by stimulating the Schaffer collaterals at a low frequency (e.g., 0.05 Hz).
-
Bath-apply GNE-6901 or vehicle control.
-
After a 10-15 minute pre-incubation period, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of potentiation in the GNE-6901 treated slices to the control slices.
-
Visualizations
Signaling Pathway
Caption: GNE-6901 enhances NMDAR signaling to promote synaptic plasticity.
Experimental Workflow
Caption: Workflow for assessing the effect of GNE-6901 on Long-Term Potentiation.
Conclusion
GNE-6901 is a selective tool for probing the function of GluN2A-containing NMDARs. The protocols and data presented here provide a framework for investigating its effects on synaptic plasticity, a key mechanism underlying cognitive function. While the pharmacokinetic limitations of GNE-6901 have led to the development of next-generation compounds for in vivo studies, the principles of its action and the experimental designs used to characterize it remain highly relevant for the field of cognitive enhancement research. Researchers are encouraged to adapt these protocols for use with newer, more brain-penetrant GluN2A PAMs to further explore the therapeutic potential of this target.
References
- 1. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of GNE-6901 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. While GNE-6901 itself exhibits unfavorable pharmacokinetic properties that limit its direct in vivo application, structurally related analogs with improved profiles have been developed and successfully utilized in preclinical research.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of GNE-6901 analogs, with a primary focus on GNE-0723, an analog with favorable pharmacokinetics that has been evaluated in mouse models of neurological disorders.[1][2][3]
These notes are intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of GluN2A-selective PAMs in various disease models.
Signaling Pathway of GluN2A-Containing NMDA Receptors
GluN2A-containing NMDA receptors are critical for synaptic plasticity, learning, and memory. Their activation by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to calcium influx into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events that modulate synaptic strength and neuronal function. GNE-6901 analogs act as PAMs, enhancing the receptor's response to agonists, thereby potentiating this signaling pathway.
Caption: Signaling pathway of GluN2A-containing NMDA receptors modulated by GNE-6901 analogs.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of the GNE-6901 analog, GNE-0723.
Table 1: Pharmacokinetic Properties of GNE-0723 in Mice
| Parameter | Value | Species | Dosing Route | Reference |
| EC₅₀ (recombinant GluN2A) | ~20 nM | - | - | [1] |
| Selectivity (vs. GluN2B) | >250-fold | - | - | [1] |
| Unbound Cmax (1 mg/kg) | 5 nM | C57BL/6 Mouse | Oral | [2] |
| Unbound Cmax (3 mg/kg) | 12 nM | C57BL/6 Mouse | Oral | [2] |
| Unbound Cmax (10 mg/kg) | 46 nM | C57BL/6 Mouse | Oral | [2] |
| Brain Penetration | Excellent (similar unbound plasma and brain concentrations) | C57BL/6 Mouse | Oral | [2] |
| Clearance | Low (stable plasma and brain levels for at least 24h post-dose) | C57BL/6 Mouse | Oral | [2] |
Table 2: In Vivo Electrophysiology - Effect of GNE-0723 on Brain Oscillations in Mice
| Animal Model | GNE-0723 Dose (mg/kg) | Effect on Low-Frequency (12-20 Hz) Oscillatory Power | Effect on Epileptiform Discharges | Reference |
| Wild-type | 3 | Reduced | N/A | [4] |
| Wild-type | 6 | Reduced | N/A | [4] |
| Wild-type | 10 | Reduced | N/A | [4] |
| J20 (Alzheimer's Model) | 3 | Reduced | Reduced | [4] |
| Scn1a+/- (Dravet Model) | 3 | Reduced | Reduced | [5] |
Table 3: Behavioral Studies - Effect of GNE-0723 in Mouse Models
| Animal Model | Behavioral Test | GNE-0723 Dose | Outcome | Reference |
| J20 (Alzheimer's Model) | Learning and Memory | Not specified | Improved performance | [3][6] |
| Scn1a+/- (Dravet Model) | Learning and Memory | Not specified | Improved performance | [5][6] |
| Wild-type | Locomotor Activity | 10 mg/kg | Suppressed ambulatory activity and rearings | [7] |
| GluN2A KO | Locomotor Activity | 3, 6, 10 mg/kg | No effect | [7] |
Experimental Protocols
Pharmacokinetic Analysis of GNE-0723 in Mice
Objective: To determine the pharmacokinetic profile of GNE-0723 in plasma and brain tissue.
Materials:
-
GNE-0723
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
C57BL/6 mice (male)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
LC-MS/MS system
Protocol:
-
Administer GNE-0723 orally to mice at desired doses (e.g., 1, 3, and 10 mg/kg).[2]
-
At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Immediately following blood collection, euthanize the mice and harvest the brains.
-
Process blood samples to separate plasma.
-
Homogenize brain tissue.
-
Extract GNE-0723 from plasma and brain homogenates using an appropriate solvent.
-
Analyze the concentration of GNE-0723 in the extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.
Caption: Workflow for pharmacokinetic analysis of GNE-0723.
In Vivo Electrophysiology (EEG) in Mouse Models
Objective: To assess the effect of GNE-0723 on brain network oscillations and epileptiform activity.
Materials:
-
GNE-0723
-
Vehicle
-
Mouse models (e.g., J20 for Alzheimer's, Scn1a+/- for Dravet syndrome) and wild-type controls
-
Stereotaxic apparatus
-
EEG recording system with implantable electrodes
-
Surgical tools
-
Dental cement
Protocol:
-
Surgically implant EEG electrodes over the desired brain regions (e.g., cortex, hippocampus) in anesthetized mice.
-
Allow for a recovery period of at least one week.
-
Record baseline EEG activity for a defined period.
-
Administer GNE-0723 or vehicle to the mice.
-
Record EEG activity continuously for several hours post-administration.
-
Analyze the EEG data for changes in power across different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for the occurrence of epileptiform discharges.[4]
Caption: Experimental workflow for in vivo electrophysiology (EEG).
Behavioral Testing in Mouse Models
Objective: To evaluate the impact of GNE-0723 on cognitive function and other behaviors.
A. Open Field Test
Purpose: To assess general locomotor activity and anxiety-like behavior.
Protocol:
-
Administer GNE-0723 or vehicle to mice (e.g., wild-type and GluN2A knockout mice).[7]
-
After a defined pre-treatment period (e.g., 30 minutes), place each mouse individually into the center of an open field arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 10-30 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and number of rearings.[7][8]
B. Novel Object Recognition Test
Purpose: To assess recognition memory.
Protocol:
-
Habituation: Acclimate each mouse to the testing arena in the absence of objects for a set period over several days.
-
Training (Familiarization) Phase: Place the mouse in the arena with two identical objects and allow it to explore for a defined time.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object. A preference for the novel object indicates successful recognition memory.
-
Administer GNE-0723 or vehicle at a specified time before the training or testing phase.
C. Morris Water Maze
Purpose: To assess spatial learning and memory.
Protocol:
-
Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Conduct multiple trials per day.
-
Administer GNE-0723 or vehicle daily before the training trials.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set duration.
-
Record the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.
Conclusion
The GNE-6901 analog, GNE-0723, represents a valuable research tool for investigating the in vivo consequences of positive allosteric modulation of GluN2A-containing NMDA receptors. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of this class of compounds in various models of neurological and psychiatric disorders. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral and electrophysiological readouts, will be crucial for advancing our understanding of this promising therapeutic strategy.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. dravetsyndromenews.com [dravetsyndromenews.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-6901 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of GNE-6901, a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of GNE-6901 in downstream experimental assays.
Compound Information
GNE-6901 is a valuable research tool for investigating the role of GluN2A-containing NMDA receptors in various physiological and pathological processes.[1][2] Its mechanism of action involves binding to the interface between the GluN1 and GluN2A subunits of the NMDA receptor, thereby potentiating the receptor's response to glutamate.[2][3]
Quantitative Data Summary
For ease of reference, the key quantitative data for GNE-6901 are summarized in the table below.
| Property | Value |
| Molecular Weight | 360.40 g/mol |
| Chemical Formula | C₁₈H₁₇FN₂O₃S |
| CAS Number | 1698900-69-4 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Maximum Solubility | 100 mg/mL (277.47 mM) in DMSO (with sonication) |
| Storage of Solid | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Signaling Pathway of GNE-6901
GNE-6901 acts as a positive allosteric modulator specifically targeting NMDA receptors that contain the GluN2A subunit. The binding of GNE-6901 enhances the ion channel's response to the endogenous agonist, glutamate, leading to increased calcium influx and potentiation of downstream signaling pathways.
Caption: GNE-6901 positively modulates GluN2A-containing NMDA receptors.
Experimental Protocol: Preparation of GNE-6901 Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of GNE-6901 in DMSO.
Materials:
-
GNE-6901 powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber or opaque, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sonicator (water bath or probe)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial containing GNE-6901 powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
-
Weighing GNE-6901:
-
Tare the analytical balance with a sterile weighing paper or directly in a sterile vial.
-
Carefully weigh the desired amount of GNE-6901 powder. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: 10 mM x 1 mL x 360.40 g/mol / 1000 = 3.604 mg
-
-
Dissolution in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed GNE-6901 powder.
-
Vortex the vial briefly to initially mix the powder and solvent.
-
-
Sonication:
-
To ensure complete dissolution, sonicate the solution. A water bath sonicator is recommended to avoid overheating.
-
Sonicate for 5-10 minutes, or until the solution is clear and free of any visible particulates. Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to achieve maximum solubility.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled, amber or opaque vials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.
-
Workflow Diagram
Caption: Workflow for preparing GNE-6901 stock solution.
Safety Precautions
-
GNE-6901 is for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.
-
In case of contact with skin or eyes, wash immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for GNE-6901 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1] NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in various neurological and psychiatric disorders. As a PAM, GNE-6901 enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine (B1666218), offering a promising therapeutic strategy. These application notes provide detailed protocols for utilizing GNE-6901 in high-throughput screening (HTS) assays to identify and characterize novel NMDA receptor modulators.
Mechanism of Action
GNE-6901 binds to a site at the interface between the GluN1 and GluN2A subunits of the NMDA receptor. This allosteric binding potentiates receptor activity in a concentration-dependent manner. It has been shown to increase the potency of glutamate and slow the deactivation kinetics of the channel, leading to an overall enhancement of the NMDA receptor-mediated current.
Data Presentation
Quantitative Data for GNE-6901
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 382 nM | GluN1/GluN2A | Calcium Flux Assay | [1] |
| Fold Potentiation | Concentration-dependent | GluN1/GluN2A | Calcium Flux Assay | [2] |
| Effect on Deactivation | Slows deactivation kinetics | GluN1/GluN2A | Electrophysiology |
Experimental Protocols
High-Throughput Calcium Flux Assay for GluN2A PAMs
This protocol describes a high-throughput, fluorescence-based assay to screen for positive allosteric modulators of GluN2A-containing NMDA receptors using GNE-6901 as a reference compound. The assay measures changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells stably expressing the GluN1 and GluN2A subunits of the NMDA receptor.
Materials:
-
HEK293 cells stably co-expressing human GluN1 and GluN2A subunits
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl2, pH 7.4
-
Fluo-8 Calcium Assay Kit
-
Glutamate
-
Glycine
-
GNE-6901
-
384-well black, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS)
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-GluN1/GluN2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and seed 7,500 cells per well in a 384-well black, clear-bottom microplate.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye solution according to the manufacturer's instructions, including the addition of probenecid to prevent dye leakage.
-
Remove the culture medium from the cell plate and add 25 µL of the Fluo-8 dye solution to each well.
-
Incubate the plate for 1 hour at 37°C and 5% CO2 in the dark.
-
-
Compound and Agonist Plate Preparation:
-
Prepare a serial dilution of GNE-6901 (and test compounds) in Assay Buffer.
-
Prepare a stock solution of glutamate and glycine co-agonists in Assay Buffer. The final concentration in the well should be at an EC20 level to allow for potentiation to be observed.
-
Pipette the compound dilutions and the agonist solution into separate 384-well plates.
-
-
Assay Measurement:
-
Place the cell plate and the compound/agonist plates into the fluorescent imaging plate reader.
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Add the compounds (including GNE-6901 as a positive control) to the cell plate and measure the fluorescence for 3-5 minutes to assess for agonist activity.
-
Add the glutamate/glycine co-agonist solution to the cell plate and continue to measure the fluorescence for another 3-5 minutes to measure potentiation.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of potentiation for each compound concentration relative to the response with agonist alone.
-
Generate concentration-response curves and determine the EC50 values for active compounds.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for the detailed characterization of hit compounds from the primary HTS, using GNE-6901 as a reference.
Materials:
-
HEK293 cells transiently or stably expressing GluN1/GluN2A subunits
-
External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 0.5 CaCl2, 0.01 EDTA, pH 7.4 with NaOH.
-
Internal Solution (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl2, 2 MgCl2, 5 BAPTA, 2 NaATP, 0.3 NaGTP, pH 7.35 with CsOH.
-
Glutamate and Glycine stock solutions.
-
GNE-6901 and test compounds.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Recording:
-
Pull recording pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Compound Application:
-
Apply a brief pulse of a saturating concentration of glutamate and glycine to elicit a baseline NMDA receptor current.
-
Co-apply GNE-6901 (or test compound) with the agonists to measure the potentiation of the current.
-
To measure the effect on deactivation kinetics, apply a short pulse of agonist (with and without the compound) and record the decay of the current after agonist removal.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor current in the absence and presence of the compound to determine the degree of potentiation.
-
Fit the decay of the current with an exponential function to determine the deactivation time constant.
-
Visualizations
Caption: GNE-6901 signaling pathway.
Caption: High-throughput calcium flux assay workflow.
References
Application Notes and Protocols for Neuronal Cell Culture Treatment with GNE-6901
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in neuronal cell culture experiments. Detailed protocols for cell culture, treatment, and subsequent analysis are provided to ensure reproducible and reliable results.
Introduction
GNE-6901 is a valuable research tool for investigating the role of GluN2A-containing NMDA receptors in neuronal function, synaptic plasticity, and survival. As a PAM, GNE-6901 enhances the activity of these receptors in the presence of the endogenous agonist glutamate. It binds to the interface of the GluN1 and GluN2A ligand-binding domains, stabilizing the agonist-bound conformation and increasing the receptor's response.[1] This modulation can lead to the potentiation of excitatory postsynaptic potentials and the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
Activation of GluN2A-containing NMDA receptors is known to trigger intracellular signaling cascades associated with neuronal survival and plasticity. These pathways include the activation of extracellular signal-regulated kinase (ERK) and the phosphorylation of cAMP response element-binding protein (CREB), leading to the transcription of pro-survival genes.
Data Presentation
The following tables summarize the expected quantitative effects of GNE-6901 on neuronal cultures based on available literature.
Table 1: Electrophysiological Effects of GNE-6901 on NMDA Receptor Currents
| Parameter | GNE-6901 Concentration | Cell Type | Effect | Reference |
| EC₅₀ | 382 nM | Recombinant cells | Potentiation of GluN2A-mediated currents | [2] |
| NMDA EPSP Potentiation | Not specified | CA1 Pyramidal Neurons | Robust potentiation | [1] |
| NMDA EPSC Potentiation | Not specified | Inhibitory Interneurons | Robust potentiation | [1] |
Table 2: Effects of GNE-6901 on Synaptic Plasticity
| Plasticity Paradigm | GNE-6901 Application | Effect | Neuronal Circuit | Reference |
| Long-Term Potentiation (LTP) | During induction | Enhancement of LTP | Schaffer collateral-CA1 | [1] |
Mandatory Visualizations
Experimental Protocols
Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-A medium (BrainBits)
-
Papain (Worthington)
-
DNase I (Worthington)
-
Neurobasal medium (Thermo Fisher Scientific)
-
B-27 supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine (Sigma-Aldrich)
-
Laminin (B1169045) (Thermo Fisher Scientific)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
On the day of culture, coat with 5 µg/mL laminin in PBS for at least 2 hours at 37°C. Aspirate before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest the E18 embryos and place them in ice-cold Hibernate-A medium.
-
Under a dissecting microscope, dissect the cortices from the embryonic brains.
-
-
Cell Dissociation:
-
Transfer the cortices to a 15 mL conical tube containing 5 mL of pre-warmed papain solution (20 units/mL) with DNase I (100 units/mL).
-
Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Stop the digestion by adding an equal volume of Hibernate-A medium with 10% fetal bovine serum or a specific papain inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
Cell Plating and Maintenance:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 2 x 10⁵ cells/cm²) on the pre-coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-media change every 3-4 days.
-
GNE-6901 Treatment Protocol
Materials:
-
GNE-6901 (MedChemExpress, HY-107423 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Primary neuronal cultures (as prepared above)
-
Pre-warmed culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of GNE-6901 in DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the GNE-6901 stock solution.
-
Prepare serial dilutions of GNE-6901 in pre-warmed culture medium to achieve the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
For acute treatments (e.g., for electrophysiology), replace the culture medium with the GNE-6901-containing medium or vehicle control and incubate for the desired duration (e.g., 10-30 minutes) before recording.
-
For chronic treatments (e.g., for cell viability or western blotting), replace half of the culture medium with fresh medium containing 2x the final concentration of GNE-6901 or vehicle. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Neuronal cultures treated with GNE-6901
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the GNE-6901 treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of culture medium.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-CREB
This protocol is for detecting the phosphorylation of CREB, a downstream target of NMDA receptor activation.
Materials:
-
Neuronal cultures treated with GNE-6901
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After GNE-6901 treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Neuronal cultures on coverslips
-
Recording chamber
-
Upright or inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂ (bubbled with 95% O₂/5% CO₂).
-
Internal solution containing (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (pH adjusted to 7.3 with CsOH).
-
GNE-6901 and other pharmacological agents (e.g., tetrodotoxin (B1210768) (TTX) to block action potentials, picrotoxin (B1677862) to block GABAA receptors).
Procedure:
-
Preparation:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.
-
Record baseline spontaneous or evoked NMDA receptor-mediated EPSCs in the presence of TTX and picrotoxin.
-
-
GNE-6901 Application:
-
Bath-apply GNE-6901 at the desired concentration.
-
Record NMDA receptor-mediated EPSCs in the presence of GNE-6901.
-
-
Data Analysis:
-
Analyze the amplitude, frequency, and kinetics of the EPSCs before and after GNE-6901 application.
-
References
- 1. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-6901 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GNE-6901?
A1: The recommended solvent for creating stock solutions of GNE-6901 is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mg/mL (277.47 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[2]
Q2: How should I store GNE-6901 powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of GNE-6901.
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions (in DMSO):
Q3: I observed precipitation in my GNE-6901 stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Before use, ensure the solution is at room temperature and visually inspect for any undissolved particles. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q4: Can I prepare aqueous solutions of GNE-6901 for my experiments?
A4: GNE-6901 has poor aqueous solubility. To prepare working solutions in aqueous buffers (e.g., for cell-based assays or electrophysiology), it is necessary to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer. Ensure the final concentration of DMSO in your working solution is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: Are there known stability issues with GNE-6901 in experimental media?
A5: While specific data on the stability of GNE-6901 in various experimental media is limited, it is generally advisable to prepare fresh working solutions from your frozen DMSO stock on the day of the experiment. Prolonged incubation in aqueous solutions, especially at physiological temperatures, may lead to degradation or precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potentiation of GluN2A-mediated currents.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that GNE-6901 stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] Prepare a fresh stock solution from powder and repeat the experiment.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting Step: Verify the calculations used for preparing the stock and working solutions. If possible, confirm the concentration of the stock solution using an analytical method like HPLC-UV.
-
-
Possible Cause 3: Low Expression of GluN2A Subunits.
Issue 2: Precipitation of GNE-6901 in aqueous working solution.
-
Possible Cause 1: Exceeding Aqueous Solubility Limit.
-
Troubleshooting Step: Decrease the final concentration of GNE-6901 in your working solution. The high DMSO concentration in the intermediate dilution step might cause the compound to crash out when added to the aqueous buffer. Try a multi-step dilution protocol to minimize this.
-
-
Possible Cause 2: Interaction with Components of the Experimental Buffer.
-
Troubleshooting Step: Some buffer components, such as proteins or salts, can reduce the solubility of small molecules. Try pre-warming the buffer before adding the GNE-6901 DMSO stock. If the problem persists, consider using a different buffer system if your experimental design allows.
-
Data Presentation
Table 1: GNE-6901 Solubility and Storage
| Parameter | Value | Source |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (277.47 mM) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 6 months | [1][2] |
| | -20°C for 1 month |[1][2] |
Table 2: GNE-6901 Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇FN₂O₃S | [2] |
| Molecular Weight | 360.40 g/mol | [2] |
| Target | GluN2A-selective NMDAR | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GNE-6901 Stock Solution in DMSO
-
Materials:
-
GNE-6901 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the GNE-6901 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of GNE-6901 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you will need 3.604 mg of GNE-6901.
-
Add the appropriate volume of DMSO to the powder. For 3.604 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
-
Protocol 2: Preparation of a 10 µM GNE-6901 Working Solution for In Vitro Assays
-
Materials:
-
10 mM GNE-6901 stock solution in DMSO
-
Experimental aqueous buffer (e.g., artificial cerebrospinal fluid, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw a 10 mM GNE-6901 stock solution aliquot at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the experimental buffer (this creates a 100 µM solution in 1% DMSO). Vortex gently.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of the experimental buffer to get the final 10 µM working solution. The final DMSO concentration will be 0.1%.
-
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: GNE-6901 acts as a positive allosteric modulator of NMDA receptors.
Caption: Experimental workflow for preparing and using GNE-6901 solutions.
Caption: Troubleshooting logic for addressing low GNE-6901 activity.
References
GNE-6901 Technical Support Center: Optimizing Patch Clamp Experiments
Welcome to the GNE-6901 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing GNE-6901 in patch clamp electrophysiology experiments. Here you will find detailed troubleshooting guides and frequently asked questions to help you optimize your experimental setup and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is GNE-6901 and what is its mechanism of action?
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] It binds to a site at the interface between the GluN1 and GluN2A subunits, enhancing the receptor's response to glutamate (B1630785).[3] This potentiation is achieved by reducing the deactivation rate of the NMDA receptor channel, leading to prolonged channel opening in the presence of the agonist.[3]
Q2: What is the recommended starting concentration for GNE-6901 in a patch clamp experiment?
A good starting point for your experiments is the half-maximal effective concentration (EC50), which for GNE-6901 is approximately 382 nM.[1][2] For a concentration-response curve, it is advisable to test a range of concentrations spanning several orders of magnitude around the EC50, for example, from 10 nM to 10 µM.
Q3: What is the appropriate vehicle for dissolving GNE-6901?
GNE-6901 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your extracellular recording solution (e.g., artificial cerebrospinal fluid, ACSF).
Q4: What is the maximum recommended final concentration of DMSO in the recording solution?
To avoid off-target effects of the vehicle on your cells, the final concentration of DMSO in your recording solution should be kept as low as possible, ideally below 0.3%.[4] Higher concentrations of DMSO can alter membrane properties and ion channel function.[5][6][7]
Q5: How should I store GNE-6901 stock solutions?
Stock solutions of GNE-6901 in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise when using GNE-6901 in patch clamp experiments.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of GNE-6901 | Incorrect concentration: The concentration may be too low to elicit a response. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Low GluN2A expression: The cells or neurons being studied may not express sufficient levels of GluN2A-containing NMDA receptors. | Perform a concentration-response experiment: Test a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell type. Prepare fresh aliquots: Use a fresh aliquot of the GNE-6901 stock solution for each experiment. Verify GluN2A expression: Confirm the presence of GluN2A subunits in your preparation using techniques such as Western blotting, immunohistochemistry, or single-cell RT-PCR. |
| Precipitation of GNE-6901 in the recording solution | Poor solubility in aqueous solution: GNE-6901 is hydrophobic and can precipitate when diluted into aqueous solutions like ACSF, especially at higher concentrations. | Ensure adequate mixing: Vortex or sonicate the final working solution briefly after diluting the DMSO stock to aid in dissolution. Prepare fresh working solutions: Make the final dilution of GNE-6901 in ACSF immediately before use. Maintain a low final DMSO concentration: While keeping the DMSO concentration low is important to avoid off-target effects, a minimal amount is necessary to maintain solubility. Ensure your final DMSO concentration is sufficient to keep the compound in solution at the desired concentration. |
| Run-down of the GNE-6901 effect | Receptor desensitization: Prolonged exposure to GNE-6901 and glutamate can lead to receptor desensitization. Instability of the recording: The whole-cell patch configuration can become unstable over time, leading to a decrease in the recorded currents. | Use a rapid perfusion system: Apply GNE-6901 for short durations to minimize receptor desensitization. Monitor seal and access resistance: Continuously monitor the seal and access resistance throughout the experiment. If these parameters change significantly, the recording should be discarded. |
| Inconsistent or variable potentiation | Cell-type specific effects: GNE-6901 has been shown to potentiate NMDA receptors on both excitatory and inhibitory neurons, and the magnitude of potentiation can differ between cell types.[3] Glutamate concentration dependence: The degree of potentiation by GNE-6901 can be influenced by the concentration of glutamate used to evoke the NMDA receptor currents.[3][8] | Identify the cell type: If working with primary neuronal cultures or brain slices, use morphological and electrophysiological properties to identify the recorded neuron. Maintain a consistent glutamate concentration: Use a fixed, sub-saturating concentration of glutamate throughout your experiments to ensure consistent potentiation by GNE-6901. |
| Observed off-target effects | High DMSO concentration: The vehicle (DMSO) can have its own effects on neuronal excitability and ion channel function at concentrations above 0.3%.[4][5][6][7] High GNE-6901 concentration: At very high concentrations, the selectivity of GNE-6901 for GluN2A may decrease, potentially leading to off-target effects. | Perform vehicle controls: Always include a vehicle control (ACSF with the same final DMSO concentration but without GNE-6901) to distinguish the effects of the compound from those of the solvent. Use the lowest effective concentration: Once the optimal concentration is determined from the dose-response curve, use the lowest concentration that produces a reliable effect to minimize the risk of off-target effects. |
Experimental Protocols & Visualizations
Detailed Methodology: Preparing GNE-6901 Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of GNE-6901 powder in 100% DMSO to make a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock, dissolve 3.604 mg of GNE-6901 (MW = 360.4 g/mol ) in 1 ml of DMSO.
-
Aliquot and Store: Aliquot the 10 mM stock solution into small, single-use volumes (e.g., 10 µl) and store at -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in 100% DMSO. For example, to make a 1 mM solution, dilute 10 µl of the 10 mM stock into 90 µl of DMSO.
-
Prepare Final Working Solutions: Prepare the final working concentrations by diluting the intermediate DMSO stocks into the extracellular recording solution (ACSF). To minimize the final DMSO concentration, it is recommended to perform a serial dilution. For example, to prepare a 1 µM final concentration with 0.1% DMSO, add 1 µl of a 1 mM DMSO stock to 999 µl of ACSF. Ensure thorough mixing.
Caption: GNE-6901 signaling pathway.
Caption: Experimental workflow for GNE-6901 patch clamp.
References
- 1. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6901 Electrophysiology Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-6901 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this potent and selective GluN2A-containing NMDA receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNE-6901?
GNE-6901 is a positive allosteric modulator (PAM) that selectively binds to a site on the GluN1-GluN2A subunit interface of the NMDA receptor.[1] This binding enhances the receptor's response to the agonist glutamate (B1630785).[1] It has a potent EC50 of 382 nM.[2]
Q2: How does GNE-6901 affect NMDA receptor kinetics?
GNE-6901 potentiates NMDA receptor currents primarily by increasing the receptor's sensitivity to glutamate, resulting in a modest increase in glutamate potency.[1][3] Unlike some other GluN2A PAMs, such as GNE-8324, GNE-6901 does not significantly alter the deactivation kinetics of the NMDA receptor.[3]
Q3: How should I prepare GNE-6901 for my experiments?
GNE-6901 is soluble in DMSO. For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF) or external recording solution immediately before use. Ensure the final DMSO concentration in your recording solution is low (typically ≤0.1%) to avoid off-target effects.
Q4: What is the recommended working concentration of GNE-6901?
The optimal working concentration will depend on the specific experimental goals. Given its EC50 of 382 nM, a starting concentration in the range of 100 nM to 1 µM is recommended. A full dose-response curve should be generated to determine the optimal concentration for your specific preparation and experimental question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of GNE-6901 | Incorrect drug concentration: The working concentration may be too low. | Verify the calculations for your serial dilutions. Prepare a fresh working solution from your stock. Consider performing a dose-response experiment to determine the optimal concentration. |
| Degradation of GNE-6901: The compound may have degraded due to improper storage or handling. | Ensure your GNE-6901 stock solution is stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock solution. | |
| Low expression of GluN2A subunits: The cells or brain region you are studying may have low levels of GluN2A-containing NMDA receptors. | Confirm the expression of GluN2A subunits in your preparation using techniques like Western blotting, immunohistochemistry, or single-cell PCR. GNE-6901's effect is dependent on the presence of the GluN2A subunit.[1] | |
| Issues with drug application: The perfusion system may not be delivering the drug effectively to the slice or cell. | Check your perfusion system for any leaks or blockages. Ensure the solution exchange is rapid enough to observe an effect. | |
| Inconsistent or variable potentiation | Precipitation of GNE-6901: The compound may be precipitating out of the aqueous recording solution, especially at higher concentrations. | Visually inspect your working solution for any signs of precipitation. Consider making the final dilution immediately before application. Lowering the final concentration or slightly increasing the DMSO concentration (while staying within acceptable limits) might help. |
| Run-down of NMDA receptor currents: Prolonged whole-cell recordings can lead to a gradual decrease in NMDA receptor activity, which may mask the potentiating effect of GNE-6901. | Monitor the baseline NMDA receptor currents for stability before applying GNE-6901. If run-down is an issue, try to obtain recordings shortly after establishing the whole-cell configuration. | |
| Differential effects on cell types: GNE-6901 has been shown to potentiate NMDA receptors on both excitatory and inhibitory neurons.[1] The net effect on synaptic transmission can be complex and variable depending on the circuit under investigation. | Be aware of the cell type you are recording from and the overall circuit effects. The observed potentiation may differ between cell types.[1] | |
| Unexpected changes in current kinetics | Off-target effects: At very high concentrations, GNE-6901 may have off-target effects. | Use the lowest effective concentration of GNE-6901 as determined by a dose-response curve. |
| Interaction with other modulators: The experimental conditions may contain other substances that allosterically modulate NMDA receptors. | Review all components of your internal and external solutions to ensure there are no unintended modulators present. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of GNE-6901's effect on GluN2A-containing NMDA receptors.
| Parameter | Value | Notes | Reference |
| EC50 | 382 nM | The half-maximal effective concentration for potentiation of GluN2A-containing NMDA receptors. | [2] |
| Glutamate Potency | Modest Increase | GNE-6901 causes a slight leftward shift in the glutamate concentration-response curve. | [1][3] |
| Deactivation Kinetics | No significant change | Unlike some other GluN2A PAMs, GNE-6901 does not significantly slow the deactivation of NMDA receptor currents. | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a general guideline for preparing acute brain slices suitable for electrophysiological recordings. Specific parameters may need to be optimized for the age of the animal and the brain region of interest.
-
Anesthesia and Perfusion:
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG slicing solution.
-
Mount the brain on a vibratome and cut slices (e.g., 300 µm thick) in the ice-cold, oxygenated NMDG slicing solution.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a brief period (e.g., 10-15 minutes).
-
Allow the slices to equilibrate at room temperature in oxygenated aCSF for at least 1 hour before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
-
Slice Preparation: Prepare acute brain slices as described in Protocol 1.
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics.
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution should contain a cesium-based solution to block potassium channels and an appropriate concentration of a calcium chelator (e.g., EGTA or BAPTA).
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Clamp the cell at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
Evoke NMDA receptor-mediated currents by either local application of NMDA and glycine (B1666218) or by electrical stimulation of afferent pathways in the presence of AMPA and GABA receptor antagonists.
-
-
GNE-6901 Application:
-
Prepare a working solution of GNE-6901 in aCSF from a DMSO stock immediately before use. The final DMSO concentration should be ≤0.1%.
-
After obtaining a stable baseline of NMDA receptor currents, switch the perfusion to the aCSF containing GNE-6901.
-
Record the potentiated NMDA receptor currents.
-
To determine the washout effect, switch the perfusion back to the control aCSF.
-
Visualizations
References
- 1. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
potential GNE-6901 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of GNE-6901?
GNE-6901 is a potent positive allosteric modulator (PAM) that selectively targets the GluN2A subunit of the NMDA receptor. It has a reported half-maximal effective concentration (EC50) of 382 nM for GluN2A-containing NMDA receptors.[1]
Q2: What are the known off-target effects of GNE-6901?
The primary documented off-target effects of GNE-6901 are:
-
AMPA Receptors: Some studies have indicated that GNE-6901 may have some potentiating effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The exact magnitude and subunit selectivity of this effect are not well-characterized in publicly available literature.
Q3: Has GNE-6901 been profiled against a broad panel of other receptors and kinases?
Based on available information, comprehensive screening data for GNE-6901 against a broad panel of receptors and kinases (e.g., a CEREP panel) has not been published. The majority of research has focused on its activity at glutamate (B1630785) receptors.
Q4: What are the implications of the off-target activity on GluN2D-containing NMDA receptors?
GluN2D-containing NMDA receptors have distinct expression patterns and physiological roles compared to GluN2A-containing receptors. They are more prominently expressed in specific brain regions and at earlier developmental stages. Off-target potentiation of GluN2D receptors could lead to unexpected effects on neuronal excitability and network function in experimental systems where this subunit is present.
Q5: How might the off-target activity on AMPA receptors affect my experiments?
AMPA receptors mediate the majority of fast excitatory synaptic transmission. Any off-target potentiation of AMPA receptors by GNE-6901 could lead to a general increase in neuronal excitability that is independent of its intended effect on GluN2A-containing NMDA receptors. This could manifest as increased spontaneous firing rates or enhanced responses to synaptic stimulation.
Quantitative Data Summary
| Compound | Primary Target | EC50 (nM) | Known Off-Targets |
| GNE-6901 | GluN2A-NMDA Receptor | 382[1] | GluN2D-NMDA Receptors, AMPA Receptors |
Experimental Protocols
Protocol 1: Assessing GNE-6901 Potency on GluN2A-Containing NMDA Receptors
-
Objective: To determine the EC50 of GNE-6901 at GluN2A-containing NMDA receptors.
-
Method: Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or whole-cell patch-clamp recording in HEK293 cells co-expressing GluN1 and GluN2A subunits.
-
Procedure:
-
Prepare and maintain oocytes or cultured cells expressing the target receptors.
-
Perfuse the cells with a baseline solution containing a fixed, sub-saturating concentration of glutamate and glycine.
-
Apply increasing concentrations of GNE-6901 to the perfusion solution.
-
Measure the potentiation of the glutamate/glycine-evoked current at each GNE-6901 concentration.
-
Plot the concentration-response curve and fit the data using a standard sigmoidal model to determine the EC50.
-
Protocol 2: Investigating Off-Target Effects on AMPA Receptors
-
Objective: To evaluate the effect of GNE-6901 on AMPA receptor function.
-
Method: Whole-cell patch-clamp recording from cultured neurons or cells expressing specific AMPA receptor subunits (e.g., GluA1, GluA2).
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Apply a specific AMPA receptor agonist (e.g., AMPA or glutamate in the presence of an NMDA receptor antagonist like AP5).
-
Record the baseline AMPA receptor-mediated current.
-
Apply GNE-6901 at a concentration relevant to its primary target activity (e.g., 1-10 µM).
-
Measure any change in the amplitude or kinetics of the AMPA receptor-mediated current.
-
To assess subunit selectivity, repeat the experiment in cells expressing different combinations of AMPA receptor subunits.
-
Visualizations
Caption: GNE-6901 acts as a positive allosteric modulator on GluN2A-NMDA receptors.
Caption: Workflow for investigating potential off-target effects of GNE-6901.
References
Technical Support Center: GNE-6901 Vehicle and Solvent Selection
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful formulation and administration of GNE-6901 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNE-6901 and what is its mechanism of action?
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds at the interface between the GluN1 and GluN2A ligand-binding domains.[2][3][4] By binding to this site, GNE-6901 enhances the receptor's response to glutamate, potentiating NMDA receptor-mediated synaptic currents and enhancing processes like short-term potentiation (STP) and long-term potentiation (LTP).[2]
Q2: What are the key physicochemical properties of GNE-6901 to consider for formulation?
Q3: What are some common solvents for preparing stock solutions of GNE-6901?
For initial solubilization and preparation of high-concentration stock solutions, organic solvents are typically the first choice for poorly soluble compounds.[5]
| Solvent | Common Starting Concentration for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100% | A powerful solvent for many organic molecules. Be mindful of the final concentration in your in vivo experiment, as high concentrations can have toxic effects.[5][6] |
| Ethanol | Up to 100% | A less polar alternative to DMSO.[5] |
| Dimethylformamide (DMF) | Up to 100% | Another strong organic solvent to consider if DMSO is not suitable.[5] |
Q4: How can I prepare a vehicle formulation for in vivo administration of GNE-6901?
The goal is to create a stable and biocompatible formulation that maintains GNE-6901 in solution for administration. A common approach is to first dissolve the compound in a small amount of an organic solvent (like DMSO) and then dilute it into a more biocompatible vehicle.[5] The final concentration of the organic solvent should be minimized to avoid toxicity.
Troubleshooting Guide
Problem 1: GNE-6901 precipitates out of solution when I dilute my stock into an aqueous vehicle.
-
Possible Cause: The aqueous vehicle has a much lower solubilizing capacity for the hydrophobic compound compared to the initial organic solvent.
-
Troubleshooting Steps:
-
Use a Co-solvent: Incorporate a water-miscible co-solvent into your aqueous vehicle. Common co-solvents include polyethylene (B3416737) glycol (PEG) 300 or 400, and propylene (B89431) glycol.[5][7] These can improve the solubility of the compound in the final formulation.
-
Add a Surfactant: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (e.g., 0.1-5%) to form micelles that encapsulate the hydrophobic compound and keep it in solution.[5][7]
-
Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[5][8]
-
pH Adjustment: If GNE-6901 has ionizable groups, adjusting the pH of the vehicle may improve its solubility.[7]
-
Problem 2: I'm observing injection site reactions or toxicity in my animal model.
-
Possible Cause: The vehicle itself, or a high concentration of a co-solvent like DMSO, may be causing irritation or toxicity.
-
Troubleshooting Steps:
-
Reduce Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <5% DMSO). This may require optimizing the initial stock concentration and the dilution factor.
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.
-
Alternative Vehicles: Explore different vehicle compositions. A common strategy is to use a combination of a co-solvent and a surfactant in an aqueous base.
-
Route of Administration: The choice of administration route can influence tolerability. Ensure the chosen route is appropriate for the vehicle composition.
-
Problem 3: I'm not observing the expected biological effect of GNE-6901 in my in vivo study.
-
Possible Cause: Poor bioavailability due to low solubility, compound degradation, or suboptimal dosing.
-
Troubleshooting Steps:
-
Confirm Formulation Stability: Ensure that your formulation is stable and that GNE-6901 does not precipitate over time. A pre-experiment solubility check in the final vehicle is recommended.[5]
-
Dose-Response Study: Conduct a dose-range finding study to determine the optimal dose for your model.[9]
-
Pharmacokinetic (PK) Analysis: If possible, perform a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of GNE-6901 in your chosen formulation and animal model. This can inform dosing frequency.[9]
-
Check for Compound Degradation: Ensure proper storage of both the solid compound and prepared formulations. GNE-6901 stock solutions are recommended to be stored at -80°C for up to 6 months.[1]
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of GNE-6901 (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent or vehicle to be tested (e.g., 100 µL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gentle heating or sonication can be attempted, but be cautious of potential compound degradation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV) to determine the solubility limit.
Protocol 2: Preparation of a General In Vivo Formulation
-
Prepare a high-concentration stock solution of GNE-6901 in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle. A common starting point is a mixture of a co-solvent and a surfactant in saline or PBS. For example:
-
10% (v/v) Tween® 80
-
10% (v/v) PEG400
-
80% (v/v) Saline
-
-
Vortex the vehicle thoroughly to ensure homogeneity.
-
Slowly add the required volume of the GNE-6901 DMSO stock to the vehicle while vortexing to achieve the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally ≤5%).
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition is necessary.
Visualizations
Caption: GNE-6901 signaling pathway.
Caption: Formulation development workflow for GNE-6901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in GNE-6901 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability when working with GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is GNE-6901 and what is its primary mechanism of action?
A1: GNE-6901 is a small molecule that acts as a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1] It binds to a site at the interface between the GluN1 and GluN2A subunits, enhancing the receptor's response to the binding of its co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine). This potentiation appears to be a result of stabilizing the agonist-bound conformation of the receptor.
Q2: What are the recommended storage and handling conditions for GNE-6901?
A2: Proper storage and handling are critical to maintaining the integrity and activity of GNE-6901. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to use freshly opened, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can impact solubility. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best practice to aliquot stock solutions into single-use volumes.
Q3: What are the known off-target effects of GNE-6901?
A3: GNE-6901 is designed to be a selective modulator of GluN2A-containing NMDA receptors. However, like any small molecule, the potential for off-target effects exists, particularly at higher concentrations. While specific screening panel data is not widely published, the development of related compounds has focused on improving selectivity against AMPA and kainate receptors.[2] Researchers should always perform control experiments to validate that the observed effects are due to the modulation of GluN2A-containing NMDA receptors. This can include using cell lines that do not express GluN2A or employing a structurally unrelated GluN2A PAM.
Q4: How does GNE-6901 affect synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD)?
A4: GNE-6901 has been shown to enhance the induction of LTP at synapses where GluN2A-containing NMDA receptors are involved.[3] The involvement of specific NMDA receptor subunits in LTP and LTD is complex and can be dependent on the brain region and developmental stage.[3][4] Variability in LTP and LTD experiments can arise from a multitude of factors, including the specific induction protocol used, the age of the animals or tissue, and the precise timing of GNE-6901 application.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with GNE-6901, presented in a question-and-answer format.
Assay Variability and Inconsistent Results
Q: My EC50 value for GNE-6901 varies significantly between experiments. What are the potential causes?
A: Variability in the half-maximal effective concentration (EC50) is a common issue and can stem from several factors:
-
Agonist Concentrations: The potency of GNE-6901 can be influenced by the concentrations of glutamate and glycine used in the assay. It has been noted that for some related PAMs, increasing glutamate concentration can increase the PAM's potency.[5] It is crucial to use consistent and well-defined concentrations of both co-agonists in every experiment.
-
Cell Type and Receptor Expression Levels: The specific cell line or neuron type used can impact the observed potency of GNE-6901. Different cells may have varying expression levels of GluN1 and GluN2A subunits, as well as different ratios of other GluN2 subunits, which can form triheteromeric receptors.[6] The stoichiometry of the NMDA receptor complex can influence its pharmacology.
-
Compound Stability and Solubility: Ensure that GNE-6901 stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. Precipitation of the compound, especially in aqueous assay buffers, can lead to a lower effective concentration and thus a higher apparent EC50.
-
Assay-Specific Parameters: Factors such as incubation time, temperature, and the specific assay readout (e.g., calcium flux, whole-cell current) can all contribute to variability. Maintaining consistent experimental parameters is essential.
Solubility and Compound Precipitation
Q: I am observing precipitation of GNE-6901 in my aqueous assay buffer. How can I improve its solubility?
A: GNE-6901 is highly soluble in DMSO, but its solubility in aqueous solutions is limited. To minimize precipitation:
-
Use Freshly Prepared Dilutions: Prepare working dilutions of GNE-6901 in your assay buffer immediately before use.
-
Optimize Final DMSO Concentration: While a small amount of DMSO is necessary to maintain solubility, high concentrations can have detrimental effects on cell health and assay performance. Aim for a final DMSO concentration of less than 0.5%, and ensure that all experimental conditions, including vehicle controls, contain the same final concentration of DMSO.
-
Consider Pre-incubation: In some cases, pre-incubating cells with GNE-6901 for a short period before adding agonists can improve the compound's interaction with the receptor.
-
Sonication: For preparing stock solutions in DMSO, brief sonication can aid in complete dissolution.[7]
Electrophysiology-Specific Issues
Q: In my patch-clamp experiments, the potentiation effect of GNE-6901 is not stable or reproducible. What should I check?
A: Electrophysiological recordings are sensitive to a variety of factors that can introduce variability:
-
Solution Exchange: Ensure a rapid and complete exchange of your recording solution when applying GNE-6901 and agonists. Incomplete solution exchange can lead to fluctuating concentrations at the cell surface.
-
Receptor Desensitization: NMDA receptors can undergo desensitization with prolonged agonist application. The timing of GNE-6901 application relative to agonist exposure can influence the observed potentiation.
-
Voltage Control: Maintain a stable holding potential throughout the recording. Poor voltage clamp can lead to inaccurate current measurements.
-
Pipette and Seal Quality: A stable, high-resistance seal is crucial for low-noise recordings. Variations in pipette resistance can affect the quality of your recordings.[8]
-
Baseline Stability: Establish a stable baseline recording before applying any compounds. Drifting baselines can complicate the analysis of drug effects.
Data Presentation
The following tables summarize key quantitative data for GNE-6901 to aid in experimental design and data interpretation.
Table 1: GNE-6901 Properties and In Vitro Activity
| Parameter | Value | Reference |
| Target | GluN2A-containing NMDA Receptors | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1] |
| EC50 | 382 nM | [1] |
| Solubility in DMSO | 100 mg/mL (277.47 mM) | [7] |
Table 2: Recommended Storage Conditions for GNE-6901
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 6 months | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Calcium Flux Assay for GNE-6901 Activity
This protocol provides a general framework for assessing the activity of GNE-6901 using a fluorescent calcium indicator in a plate-based format.
-
Cell Plating: Seed cells expressing GluN2A-containing NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A) in a 96- or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of GNE-6901 in assay buffer. Also, prepare agonist solutions (glutamate and glycine) at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the GNE-6901 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Measure baseline fluorescence using a plate reader.
-
Add the agonist solution to all wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium through the NMDA receptors. Plot the peak fluorescence response against the concentration of GNE-6901 to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the key steps for measuring the potentiation of NMDA receptor currents by GNE-6901.
-
Slice Preparation (for brain slices): Prepare acute brain slices from the region of interest (e.g., hippocampus or cortex) using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Cell Identification: Visualize neurons using a microscope with differential interference contrast (DIC) optics.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
Recording NMDA Receptor Currents:
-
Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Isolate NMDA receptor-mediated currents by including antagonists for AMPA and GABA receptors in the aCSF.
-
Evoke synaptic currents by stimulating afferent fibers or apply agonists directly to the bath.
-
-
GNE-6901 Application:
-
Establish a stable baseline of NMDA receptor-mediated currents.
-
Bath-apply GNE-6901 at the desired concentration and allow the effect to stabilize.
-
Continue to evoke or apply agonists and record the potentiated currents.
-
-
Data Analysis: Measure the amplitude and/or charge transfer of the NMDA receptor currents before and after the application of GNE-6901. The degree of potentiation can be calculated as the percentage increase in the current.
Mandatory Visualizations
Caption: GNE-6901 signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of STP, LTP and LTD by structurally diverse NMDA receptor subunit-specific positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.axolbio.com [docs.axolbio.com]
GNE-6901 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-6901.
Frequently Asked Questions (FAQs)
1. What is GNE-6901 and what is its mechanism of action?
GNE-6901 is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds at the interface between the GluN1 and GluN2A ligand-binding domains.[2][3] This binding stabilizes the agonist-bound conformation of the receptor, thereby enhancing its function.[4]
2. What are the recommended storage conditions for GNE-6901?
For optimal stability, GNE-6901 should be stored as a powder at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
3. What is the solubility of GNE-6901?
GNE-6901 is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (277.47 mM).[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1]
4. What are the key quality control parameters for GNE-6901?
The quality and purity of GNE-6901 are critical for obtaining reliable and reproducible experimental results. Key quality control assessments include:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Appearance: Visual inspection for color and form.
5. Is GNE-6901 suitable for in vivo studies?
GNE-6901 has been reported to be rapidly cleared and may not achieve physiologically relevant concentrations after oral dosing, making it less suitable for in vivo experiments.[5] For in vivo studies, a related GluN2A PAM with more favorable pharmacokinetic properties, such as GNE-0723, may be a better alternative.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution | The solubility limit has been exceeded. | Gently warm the solution and vortex or sonicate to redissolve. If the precipitate persists, dilute the solution to a lower concentration. |
| The solvent (DMSO) has absorbed water. | Use fresh, anhydrous DMSO to prepare a new stock solution.[1] | |
| Inconsistent or no effect in cell-based assays | Incorrect concentration of GNE-6901. | Verify the concentration of your stock solution and perform a dose-response curve to determine the optimal concentration for your specific assay. |
| Poor cell health or variability in cell line. | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell passage number for all experiments. | |
| Presence of interfering substances in the assay medium. | Review the composition of your cell culture medium for any components that may interfere with NMDA receptor function. | |
| Variability between experimental replicates | Inaccurate pipetting of small volumes. | Use calibrated pipettes and consider preparing a master mix for treating multiple wells or samples to ensure consistency. |
| Degradation of GNE-6901 due to improper storage. | Ensure stock solutions are stored correctly and avoid multiple freeze-thaw cycles by preparing aliquots.[1] | |
| Unexpected off-target effects | GNE-6901 may have activity at other receptors at high concentrations. | Perform experiments to confirm the observed effects are mediated by GluN2A-containing NMDA receptors, for example, by using a GluN2A knockout cell line or a specific antagonist. |
Quality Control and Purity Assessment Data
Table 1: GNE-6901 Specifications
| Parameter | Specification |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C18H17FN2O3S[1] |
| Molecular Weight | 360.40 g/mol [1] |
| CAS Number | 1698900-69-4[1] |
| Purity (by HPLC) | ≥98% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a GNE-6901 sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of GNE-6901 in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used for small molecule analysis.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of GNE-6901.
-
Analysis: The purity is calculated by dividing the area of the main peak corresponding to GNE-6901 by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
Objective: To confirm the identity and identify any impurities in a GNE-6901 sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of GNE-6901 in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatography: Utilize the same HPLC conditions as described above.
-
Mass Spectrometry: The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of GNE-6901. Both positive and negative ionization modes may be used to obtain comprehensive data.
-
Analysis: The identity of GNE-6901 is confirmed by the presence of its molecular ion peak. The mass spectra of any other peaks in the chromatogram can be used to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of GNE-6901.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of GNE-6901 in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a proton (¹H) NMR spectrum and, if necessary, a carbon-13 (¹³C) NMR spectrum.
-
Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the NMR spectra should be consistent with the known chemical structure of GNE-6901.
Visualizations
Caption: Signaling pathway of GNE-6901 as a positive allosteric modulator of the GluN2A-containing NMDA receptor.
Caption: General experimental workflow for using GNE-6901, from quality control to troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6901 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNE-6901?
A1: GNE-6901 is a positive allosteric modulator (PAM) that selectively binds to NMDA receptors containing the GluN2A subunit.[1][2] It binds at the interface between the GluN1 and GluN2A subunits.[3] This binding stabilizes the agonist-bound conformation of the receptor, thereby increasing the efficacy of the co-agonists glutamate (B1630785) and glycine (B1666218) (or D-serine) and potentiating the receptor's ion channel function.
Q2: I am not observing any potentiation of NMDA receptor currents with GNE-6901. What could be the reason?
A2: Several factors could contribute to a lack of potentiation. Firstly, ensure that the cells or neurons you are studying express GluN2A-containing NMDA receptors, as GNE-6901 is highly selective for this subunit. Secondly, the concentration of glutamate is a critical factor. The potentiation by GNE-6901 is dependent on the presence of an agonist; therefore, ensure you are co-applying GNE-6901 with an appropriate concentration of glutamate and a co-agonist like glycine or D-serine. Lastly, confirm the integrity and concentration of your GNE-6901 stock solution.
Q3: My results with GNE-6901 are different from those with another GluN2A PAM, GNE-8324. Why is that?
A3: While structurally similar, GNE-6901 and GNE-8324 exhibit distinct functional profiles, which can lead to different experimental outcomes.[4] GNE-8324 has a more pronounced effect on increasing the potency of glutamate and causes a slower channel deactivation compared to GNE-6901.[4] Furthermore, GNE-6901 potentiates NMDA receptor responses in both excitatory and inhibitory neurons, whereas GNE-8324 selectively enhances responses in inhibitory neurons.[4] These differences can lead to divergent effects on synaptic plasticity, such as Long-Term Potentiation (LTP).[4]
Q4: Can GNE-6901 affect triheteromeric NMDA receptors?
A4: Yes, GNE-6901 can potentiate responses from triheteromeric GluN1/GluN2A/GluN2B receptors.[3][4] However, the extent of potentiation may be less than that observed with diheteromeric GluN1/GluN2A receptors.[4]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Suggested Solution |
| No potentiation of NMDA receptor-mediated currents. | 1. Absence or low expression of GluN2A subunits in the experimental system. 2. Suboptimal agonist concentrations. 3. Degraded GNE-6901 compound. | 1. Verify GluN2A expression using Western blot or qPCR. 2. Perform a glutamate and glycine/D-serine dose-response curve to determine the optimal concentrations for your system. 3. Prepare a fresh stock solution of GNE-6901 and refer to the datasheet for proper storage conditions.[1] |
| Inconsistent potentiation across experiments. | 1. Variability in cell culture conditions or neuronal preparations. 2. Inconsistent agonist and GNE-6901 application timing. | 1. Standardize cell passage number, density, and health. For neuronal preparations, use animals of the same age and standardize dissection and slice preparation procedures. 2. Utilize a perfusion system for precise and reproducible drug application. |
| Observation of inhibitory effects instead of potentiation. | 1. Potential off-target effects at high concentrations. 2. Cell-type specific effects where the net circuit response is inhibitory. | 1. Perform a dose-response curve to ensure you are using a concentration within the optimal range. 2. Investigate the effects of GNE-6901 on both excitatory and inhibitory neuron populations in your preparation. |
Data Presentation
Table 1: Pharmacological Profile of GNE-6901
| Parameter | Value | Reference |
| Target | GluN2A-containing NMDA Receptors | [1] |
| EC₅₀ | 382 nM | [1][2] |
| Molecular Weight | 360.40 g/mol | [5] |
| Chemical Formula | C₁₈H₁₇FN₂O₃S | [5] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [1] |
Table 2: Functional Comparison of GNE-6901 and GNE-8324
| Functional Effect | GNE-6901 | GNE-8324 | Reference |
| Effect on Glutamate Potency | Minor increase | ~10-fold increase | [4] |
| Channel Deactivation Kinetics | Slower deactivation | Significantly slower deactivation | [4] |
| Effect on Pyramidal (Excitatory) Neurons | Potentiation | No effect | [4] |
| Effect on Interneurons (Inhibitory) Neurons | Potentiation | Potentiation | [4] |
| Effect on Long-Term Potentiation (LTP) | Enhancement | Impairment | [4] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is adapted for a 384-well plate format to assess the potentiation of NMDA receptor activity by GNE-6901.
Materials:
-
HEK293 cells stably expressing GluN1 and GluN2A subunits.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
GNE-6901 stock solution (in DMSO).
-
Glutamate and Glycine stock solutions.
-
384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-GluN1/GluN2A cells into a 384-well plate at a density of 10,000 cells/well and incubate for 16-24 hours.[6]
-
Dye Loading: Remove the culture medium and add 30 µL of the calcium-sensitive dye solution to each well. Incubate for 1-2 hours at 37°C.[7]
-
Washing: Gently wash the cells three times with 30 µL of assay buffer to remove excess dye.[7]
-
Compound Addition: Add GNE-6901 at various concentrations to the wells.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 30 seconds) using the fluorescence plate reader.
-
Agonist Addition and Measurement: Add a solution containing a submaximal concentration of glutamate and glycine to each well and immediately begin measuring the fluorescence intensity over time (e.g., for 5 minutes).
-
Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of GNE-6901 to determine the degree of potentiation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for measuring GNE-6901's effect on NMDA receptor currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices expressing GluN2A.
-
External solution (e.g., ACSF) containing appropriate ions and blockers for other channels (e.g., TTX, picrotoxin, CNQX).
-
Internal solution for the patch pipette containing a cesium-based solution to block potassium channels.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system.
-
GNE-6901, Glutamate, and Glycine solutions.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures according to standard laboratory protocols.
-
Cell Identification: Identify a target neuron for recording.
-
Patching: Obtain a whole-cell patch-clamp configuration with a giga-ohm seal.
-
Baseline Recording: Record baseline NMDA receptor-mediated currents by applying a short pulse of glutamate and glycine.
-
GNE-6901 Application: Perfuse the cell with a solution containing GNE-6901 for a sufficient time to allow for equilibration.
-
Post-Compound Recording: While perfusing with GNE-6901, re-apply the same glutamate and glycine pulse to record the potentiated NMDA receptor currents.
-
Washout: Perfuse with the external solution without GNE-6901 to observe the reversal of the effect.
-
Data Analysis: Measure the peak amplitude and/or the area under the curve of the NMDA receptor currents before, during, and after GNE-6901 application to quantify the potentiation.
Mandatory Visualizations
Caption: GNE-6901 signaling pathway.
Caption: Experimental workflow for GNE-6901.
Caption: Troubleshooting logic for GNE-6901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
GNE-6901 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is GNE-6901 and what is its primary mechanism of action?
A1: GNE-6901 is a positive allosteric modulator (PAM) that selectively targets NMDA receptors containing the GluN2A subunit.[1] It binds to the interface between the GluN1 and GluN2A subunits, stabilizing the agonist-bound conformation of the receptor. This enhances the receptor's response to the endogenous agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), leading to increased ion channel opening and calcium influx.
Q2: What are the recommended storage conditions for GNE-6901?
A2: Proper storage of GNE-6901 is crucial for maintaining its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized in the table below.
Q3: How should I prepare a stock solution of GNE-6901?
A3: GNE-6901 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. The use of ultrasonication may be necessary to ensure complete dissolution. It is recommended to prepare a concentrated stock solution (e.g., 50 mM), which can then be diluted to the desired final concentration for your experiments.
Q4: Can I use GNE-6901 in in vivo studies?
A4: While GNE-6901 is a potent modulator of NMDARs, some sources suggest it has poor pharmacokinetic properties and limited central nervous system exposure, which may hinder its efficacy in in vivo applications.[2] Researchers should carefully consider these limitations and may need to explore alternative formulations or related compounds with improved bioavailability for in vivo experiments.
Troubleshooting Guides
Problem 1: I am observing inconsistent or no effect of GNE-6901 in my cell-based assays.
-
Possible Cause 1: Improper Storage or Handling.
-
Solution: Ensure that GNE-6901 has been stored according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. Aliquot the stock solution into smaller, single-use volumes.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The effective concentration of GNE-6901 can vary depending on the cell type and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay. The reported EC50 is 382 nM, which can serve as a starting point.[1]
-
-
Possible Cause 3: Low Expression of GluN2A Subunits.
-
Solution: GNE-6901 is selective for NMDA receptors containing the GluN2A subunit. Verify the expression of GluN2A in your cell line or primary culture system using techniques such as Western blotting or qPCR. If GluN2A expression is low or absent, the modulatory effects of GNE-6901 will be minimal.
-
-
Possible Cause 4: Presence of Antagonists or Blockers.
-
Solution: Ensure that your experimental buffer does not contain any known NMDA receptor antagonists or channel blockers that could interfere with the action of GNE-6901.
-
Problem 2: I am having difficulty obtaining stable recordings in my patch-clamp electrophysiology experiments with GNE-6901.
-
Possible Cause 1: Poor Cell Health.
-
Solution: Ensure that the cells are healthy and have a stable resting membrane potential before applying GNE-6901. Use appropriate cell culture and recording solutions.
-
-
Possible Cause 2: Run-down of NMDA Receptor Currents.
-
Solution: NMDA receptor currents can "run down" over the course of a long recording. To minimize this, include ATP and GTP in your intracellular solution to support cellular metabolism.
-
-
Possible Cause 3: Space Clamp Issues in Neurons.
-
Solution: In recordings from neurons with extensive dendritic trees, inadequate voltage clamp of distal dendrites can lead to inaccurate measurements of NMDA receptor currents. Use a low-resistance patch pipette and consider using a cesium-based intracellular solution to block potassium channels and improve space clamp.
-
-
Possible Cause 4: Inappropriate Agonist Concentration.
-
Solution: The potentiation by GNE-6901 is dependent on the presence of the agonists glutamate and glycine (or D-serine). Ensure that you are using appropriate concentrations of these agonists to elicit a baseline NMDA receptor current.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Form | Solid (Powder) | [1] |
| Color | White to off-white | [1] |
| Molecular Formula | C₁₈H₁₇FN₂O₃S | |
| Molecular Weight | 360.40 g/mol | |
| CAS Number | 1698900-69-4 | [1] |
| EC₅₀ | 382 nM (for GluN2A) | [1] |
| Solubility | DMSO (up to 100 mg/mL) |
Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (-80°C) | -80°C | 6 months | [1] |
| In Solvent (-20°C) | -20°C | 1 month | [1] |
Experimental Protocols & Methodologies
Preparation of GNE-6901 Stock Solution (50 mM)
-
Materials:
-
GNE-6901 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Allow the GNE-6901 powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of GNE-6901 powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 50 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the GNE-6901 powder.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Calcium Influx Assay in HEK293 Cells Expressing GluN1/GluN2A Receptors
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Co-transfect the cells with expression plasmids for the GluN1 and GluN2A subunits of the NMDA receptor using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well black, clear-bottom plate and allow them to adhere and express the receptors for 24-48 hours.
-
-
Assay Procedure:
-
Prepare a stock solution of a calcium indicator dye (e.g., Fluo-4 AM) in DMSO.
-
Dilute the calcium indicator dye in a serum-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the working concentration.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare a solution of GNE-6901 at various concentrations in the assay buffer. Also prepare a solution containing the NMDA receptor agonists (glutamate and glycine) at their EC₂₀ concentrations.
-
Add the GNE-6901 solutions to the appropriate wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the agonist solution to all wells to stimulate the NMDA receptors.
-
Immediately begin measuring the fluorescence intensity at regular intervals to monitor the calcium influx.
-
The potentiation by GNE-6901 is calculated as the increase in the agonist-induced fluorescence signal in the presence of the compound compared to the signal with agonists alone.
-
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the GluN1 and GluN2A subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Recording Solutions:
-
External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 0.15 CaCl₂, 1.8 BaCl₂, pH 7.3 with NaOH.
-
Agonist Solution: External solution supplemented with glutamate and glycine.
-
GNE-6901 Solution: External solution containing the desired concentration of GNE-6901 and agonists.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the external solution.
-
Perform two-electrode voltage-clamp recordings, holding the oocyte at a membrane potential of -70 mV.
-
Apply the agonist solution to elicit a baseline NMDA receptor current.
-
After the baseline current is stable, co-apply the GNE-6901 solution with the agonists.
-
Measure the potentiation of the current by GNE-6901.
-
Wash the oocyte with the external solution to allow the current to return to baseline before the next application.
-
Visualizations
GNE-6901 Mechanism of Action
Caption: Mechanism of GNE-6901 as a positive allosteric modulator of the NMDA receptor.
Experimental Workflow: Calcium Influx Assay
Caption: Workflow for a cell-based calcium influx assay to measure GNE-6901 activity.
References
avoiding GNE-6901 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-6901, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Particular focus is given to preventing and troubleshooting precipitation of GNE-6901 in aqueous solutions to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Avoiding GNE-6901 Precipitation
Precipitation of GNE-6901 upon dilution into aqueous buffers is a common issue stemming from its hydrophobic nature and low aqueous solubility. The following troubleshooting guide provides a step-by-step approach to prevent and address this problem.
Problem: Precipitate forms immediately upon diluting the GNE-6901 DMSO stock solution into aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of GNE-6901 exceeds its solubility limit in the aqueous environment. | Perform a serial dilution to determine the maximum soluble concentration in your specific buffer or medium. Start with a low concentration and incrementally increase it until precipitation is observed. |
| Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of aqueous solution creates localized high concentrations, leading to immediate precipitation. | Employ a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of the final buffer. Then, add this intermediate dilution to the remaining bulk of the buffer while gently vortexing or swirling. |
| Low Temperature: The temperature of the aqueous solution can affect the solubility of GNE-6901. | Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the GNE-6901 stock solution. |
| Buffer Composition: The pH, ionic strength, and presence of certain salts in the buffer can influence the solubility of GNE-6901. | If possible, test the solubility of GNE-6901 in different buffer formulations to identify the most suitable one for your experiment. |
| DMSO Quality: Hygroscopic DMSO (which has absorbed water) can reduce the solubility of the compound in the stock solution, leading to precipitation upon further dilution. | Use fresh, anhydrous, high-quality DMSO to prepare your stock solutions. |
Problem: GNE-6901 solution appears clear initially but a precipitate forms over time (e.g., during incubation).
| Potential Cause | Recommended Solution |
| Metastable Supersaturation: The initial solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation. | Lower the final working concentration of GNE-6901 to ensure it is below the equilibrium solubility limit. |
| Temperature Fluctuations: Changes in temperature during long-term experiments can affect solubility. | Maintain a constant temperature throughout the experiment. For cell culture experiments, ensure the incubator provides a stable and consistent temperature. |
| Interaction with Media Components: GNE-6901 may interact with proteins or other components in complex media (e.g., cell culture medium with serum), leading to the formation of insoluble complexes. | If using serum-containing media, consider reducing the serum concentration or testing a serum-free formulation if compatible with your cells. You can also pre-incubate the diluted GNE-6901 in a small volume of serum-free media before adding it to the final culture. |
| pH Shift: Changes in the pH of the medium over the course of an experiment can alter the ionization state and solubility of GNE-6901. | Ensure your buffer system has sufficient capacity to maintain a stable pH throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GNE-6901 stock solutions?
A1: GNE-6901 is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q2: What is the aqueous solubility of GNE-6901?
Q3: My GNE-6901 precipitated in my aqueous solution. Can I redissolve it?
A3: Redissolving precipitated GNE-6901 in an aqueous solution can be difficult and may not result in a stable solution. It is generally recommended to discard the solution and prepare a fresh one, following the preventative measures outlined in the troubleshooting guide. Attempting to redissolve by heating may degrade the compound.
Q4: How should I store GNE-6901 stock solutions?
A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When stored at -80°C, the stock solution is stable for up to 6 months.[1]
Q5: Are there any formulation strategies to improve the aqueous solubility of GNE-6901?
A5: While specific formulations for GNE-6901 are not widely published for in vitro use, general strategies for poorly soluble compounds can be applied. These include the use of co-solvents (e.g., ethanol, though check for cellular toxicity), or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low concentrations. However, the impact of these additives on your specific experimental system must be validated. For related compounds like GNE-8324, formulations for in vivo use have been developed using excipients like PEG300, Tween-80, and sulfobutylether-β-cyclodextrin (SBE-β-CD), which could potentially be adapted for in vitro applications with careful validation.[3]
Experimental Protocols
Protocol 1: Preparation of GNE-6901 Working Solutions in Aqueous Buffer
This protocol provides a general method for preparing working solutions of GNE-6901 in a typical aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) while minimizing the risk of precipitation.
Materials:
-
GNE-6901 powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve GNE-6901 powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution (in DMSO):
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution. This step helps in reducing the volume of DMSO added to the final aqueous solution.
-
-
Prepare the Final Working Solution (in Aqueous Buffer):
-
Pre-warm the aqueous buffer to the desired experimental temperature.
-
Add the required volume of the intermediate DMSO dilution to the pre-warmed buffer in a dropwise manner while gently vortexing or swirling. Do not add the aqueous buffer to the DMSO stock.
-
The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, discard the solution and prepare a new one at a lower final concentration.
-
Protocol 2: Determination of Maximum Soluble Concentration of GNE-6901 in Cell Culture Medium
This protocol helps to determine the practical upper concentration limit for GNE-6901 in your specific cell culture medium.
Materials:
-
GNE-6901 stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (with or without serum, as required for your experiment)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the GNE-6901 DMSO stock into your cell culture medium. Aim for a range of final concentrations that bracket your intended experimental concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Ensure the final DMSO concentration is constant across all dilutions and in a control well containing only the medium and DMSO.
-
-
Incubation:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 8, 24 hours).
-
-
Visual Inspection:
-
At different time points, carefully inspect each well for any signs of precipitation. Use a microscope for better observation of crystalline structures.
-
-
Quantitative Assessment (Optional):
-
Measure the absorbance of each well at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the control well indicates light scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Signaling pathway of GNE-6901 as a positive allosteric modulator of the NMDA receptor.
References
- 1. Hydrocarbon molar water solubility predicts NMDA vs. GABAA receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GNE-6901 and GNE-8324: Differentiating GluN2A-Selective NMDA Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of two widely used GluN2A-selective N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulators (PAMs), GNE-6901 and GNE-8324. While both compounds target the same subunit, their distinct pharmacological profiles lead to divergent effects on synaptic function and plasticity. This document summarizes key quantitative data, outlines experimental methodologies for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.
Core Functional Differences and Quantitative Comparison
GNE-6901 and GNE-8324 are both potent and selective PAMs for GluN2A-containing NMDARs. However, they exhibit significant differences in their mechanism of action, particularly concerning their dependence on glutamate (B1630785) concentration and their effects on channel kinetics. These subtle molecular distinctions translate into profoundly different impacts on neuronal circuit function.
| Parameter | GNE-6901 | GNE-8324 | Reference |
| Target | GluN2A-containing NMDA Receptors | GluN2A-containing NMDA Receptors | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | [1][2] |
| EC₅₀ | 382 nM | Not explicitly reported in direct comparison; activity is highly glutamate-dependent | [3] |
| Effect on Glutamate Potency | Minor increase | Marked increase (~10-fold) | [1][2] |
| Dependence on Glutamate Concentration | Modest | Strong | [1][2] |
| Effect on Deactivation Kinetics | Slowing of deactivation | More pronounced slowing of deactivation | [1][2] |
| Cell-Type Specificity in Hippocampal Slices | Potentiates NMDARs on both excitatory (pyramidal) and inhibitory (interneuron) neurons | Selectively potentiates NMDARs on inhibitory neurons | [2] |
| Effect on Long-Term Potentiation (LTP) (with intact inhibition) | Enhances LTP and Short-Term Potentiation (STP) | Impairs LTP and STP | [1] |
Signaling Pathway and Mechanism of Action
Both GNE-6901 and GNE-8324 bind to a novel allosteric site at the interface between the GluN1 and GluN2A subunit ligand-binding domains (LBDs).[4] Their binding stabilizes the glutamate-bound conformation of the receptor, thereby increasing the probability of channel opening and ion flux. The key distinction lies in the degree of this stabilization and its dependence on the initial glutamate binding.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the functional differences between GNE-6901 and GNE-8324.
Electrophysiological Recordings in Cultured Neurons
This protocol is used to determine the potency (EC₅₀), efficacy, and effects on deactivation kinetics of the compounds on recombinant NMDA receptors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Whole-Cell Patch-Clamp Recordings:
-
Recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 2 CaCl₂, and 10 glucose, adjusted to pH 7.3 with NaOH.
-
The internal pipette solution contains (in mM): 135 CsF, 10 HEPES, 5 EGTA, and 2 MgCl₂, adjusted to pH 7.2 with CsOH.
-
Cells are voltage-clamped at -60 mV.
-
-
Drug Application:
-
A rapid solution exchange system is used for fast application of agonists and modulators.
-
To determine the EC₅₀ of the PAMs, cells are pre-incubated with varying concentrations of GNE-6901 or GNE-8324 followed by the application of a fixed, sub-saturating concentration of glutamate (e.g., 1 µM) and a saturating concentration of glycine (B1666218) (e.g., 100 µM).
-
To measure the effect on glutamate potency, concentration-response curves for glutamate are generated in the absence and presence of a fixed concentration of the PAM (e.g., 10 µM).
-
To assess deactivation kinetics, a brief pulse (e.g., 2 ms) of a saturating concentration of glutamate (e.g., 1 mM) is applied, and the decay of the current following agonist removal is fitted with an exponential function.
-
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is used to investigate the effects of the PAMs on synaptic plasticity in a more physiologically relevant ex vivo preparation.
-
Slice Preparation:
-
Acute transverse hippocampal slices (300-400 µm thick) are prepared from adult mice or rats in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose.
-
Slices are allowed to recover for at least 1 hour before recording.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Baseline fEPSPs are recorded every 30 seconds for at least 20 minutes by delivering a test pulse that elicits a response approximately 30-40% of the maximal amplitude.
-
-
LTP Induction and Drug Application:
-
After establishing a stable baseline, the perfusion is switched to aCSF containing either GNE-6901 (e.g., 10 µM), GNE-8324 (e.g., 10 µM), or vehicle control.
-
After a 20-minute drug incubation period, LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated twice).
-
fEPSPs are then recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
-
Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of potentiation is compared across the different drug conditions.
Divergent Effects on Neuronal Circuits
The selective potentiation of NMDARs on inhibitory interneurons by GNE-8324 is a critical functional differentiator. By enhancing the activity of these inhibitory cells, GNE-8324 can lead to a net decrease in the excitability of the local circuit, thereby suppressing the induction of LTP in pyramidal neurons.[1] In contrast, GNE-6901 enhances NMDAR function on both excitatory and inhibitory neurons, with the net effect being a facilitation of LTP.[2]
Conclusion
GNE-6901 and GNE-8324, while both targeting the GluN2A subunit, are not functionally interchangeable. GNE-8324 acts as a glutamate-dependent PAM that selectively enhances inhibitory neurotransmission, leading to a suppression of synaptic plasticity under physiological conditions. In contrast, GNE-6901 enhances NMDAR function more broadly across different neuron types, resulting in a facilitation of LTP. The choice between these two modulators should be carefully considered based on the specific experimental question and the desired impact on neuronal circuit dynamics. These compounds serve as powerful tools to dissect the roles of NMDARs in distinct neuronal populations and their contribution to synaptic plasticity and information processing in the brain.
References
- 1. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GNE-6901 and GNE-0723: GluN2A Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and key characteristics of two notable GluN2A-selective N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators (PAMs): GNE-6901 and GNE-0723. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
GNE-6901 and GNE-0723 are both potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor.[1] While both compounds demonstrate significant potential in modulating NMDA receptor activity, their utility in different research settings is largely dictated by their distinct pharmacokinetic profiles. GNE-0723 was developed as a successor to GNE-6901 to address the latter's poor pharmacokinetic properties, making GNE-0723 a more suitable candidate for in vivo studies.[2][3] This guide will delve into the specifics of their in vitro potency, pharmacokinetic parameters, and in vivo efficacy.
Data Presentation
In Vitro Efficacy and Potency
| Parameter | GNE-6901 | GNE-0723 | Reference |
| Target | GluN2A-containing NMDA receptors | GluN2A-containing NMDA receptors | [4][5] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | [1][6] |
| EC₅₀ (GluN2A) | 382 nM | 21 nM | [4][5] |
| Selectivity | Selective for GluN2A over other NMDA receptor subunits and AMPA receptors. | Highly selective for GluN2A over GluN2C (7.4 µM) and GluN2D (6.2 µM) subunits. | [1][5] |
Pharmacokinetic Properties
| Parameter | GNE-6901 | GNE-0723 | Reference |
| In Vivo Suitability | Poor, rapidly cleared. | Suitable for in vivo studies. | [2][3] |
| Brain Penetration | Not suitable for achieving physiologically relevant concentrations after oral dosing. | Excellent brain penetration with a lack of active efflux. | [2] |
| Plasma Concentration (mice, 3 mg/kg oral dose) | Not reported to achieve significant levels. | Stable plasma and brain levels maintained for at least 24 hours. Unbound Cmax of 12 nM. | [2] |
| Clearance | Rapid | Low | [2] |
In Vivo and Ex Vivo Efficacy
| Study Type | GNE-6901 | GNE-0723 | Reference |
| Long-Term Potentiation (LTP) in Hippocampal Slices | Potentiates LTP. | Not explicitly reported, but expected to have a similar or enhanced effect due to its mechanism. | [7] |
| Alzheimer's Disease Mouse Model (J20) | Not tested in vivo. | Reduces aberrant low-frequency oscillations, epileptiform discharges, and improves cognitive function. | [6][8][9] |
| Dravet Syndrome Mouse Model (Scn1a-KI) | Not tested in vivo. | Reduces aberrant low-frequency oscillations, epileptiform discharges, and improves cognitive function. | [6][9] |
Experimental Protocols
In Vitro Electrophysiology in CHO Cells
Objective: To determine the potency and selectivity of GNE-6901 and GNE-0723 on GluN2A-containing NMDA receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor are cultured in standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl₂, 10 glucose, pH 7.4.
-
Internal Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl₂, 0.1 CaCl₂, pH 7.2.
-
-
Compound Application: A range of concentrations of GNE-6901 or GNE-0723 is applied to the cells in the presence of co-agonists glutamate (B1630785) and glycine.
-
Data Analysis: The potentiation of the NMDA receptor-mediated current is measured, and the EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of GNE-6901 on synaptic plasticity.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (400 µm thick) are prepared from adult rats or mice in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Slices are allowed to recover in an interface chamber at 28°C for at least 1.5 hours.[10]
-
Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[10][11]
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz) is delivered to induce LTP.[10]
-
Compound Application: GNE-6901 is bath-applied to the slices before and during the LTP induction.
-
Data Analysis: The slope of the fEPSP is measured before and after HFS to quantify the magnitude of LTP. The effect of GNE-6901 is determined by comparing the LTP magnitude in its presence to that in control conditions.[12]
In Vivo Efficacy in Alzheimer's Disease Mouse Model (Morris Water Maze)
Objective: To evaluate the effect of GNE-0723 on cognitive function in a mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: J20 transgenic mice, which overexpress a mutant form of human amyloid precursor protein and develop age-dependent cognitive deficits, are used.
-
Drug Administration: GNE-0723 is administered orally to the mice for a specified period.
-
Morris Water Maze Apparatus: A circular pool is filled with opaque water and contains a hidden escape platform.[3][8][13] Visual cues are placed around the room.
-
Training: Mice are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.[8][13][14]
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[13]
-
Data Analysis: The escape latency, path length, and time in the target quadrant are compared between GNE-0723-treated and vehicle-treated mice to determine the effect of the compound on learning and memory.
Visualizations
Caption: Mechanism of action for GNE-6901 and GNE-0723 as GluN2A PAMs.
Caption: Experimental workflow for evaluating GNE-6901 and GNE-0723 efficacy.
References
- 1. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 6. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mmpc.org [mmpc.org]
- 10. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 12. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Selectivity of GNE-6901 for GluN2A-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-6901, a positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, with a focus on its selectivity for the GluN2A subunit. The performance of GNE-6901 is compared with other notable GluN2A-selective compounds, supported by experimental data from various studies. Detailed methodologies for the key experiments cited are also provided to aid in the critical evaluation and replication of these findings.
Introduction to GNE-6901 and GluN2A-Containing NMDA Receptors
The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2] The specific GluN2 subunit composition dictates the biophysical and pharmacological properties of the receptor.[2] The GluN2A subunit, in particular, is predominantly expressed in the adult brain and is implicated in various neurological and psychiatric disorders, making it a key therapeutic target.[2]
GNE-6901 is a potent and selective positive allosteric modulator of GluN2A-containing NMDARs.[3] As a PAM, it enhances the receptor's response to the endogenous agonist glutamate, rather than activating the receptor directly. This mechanism offers a more nuanced modulation of NMDAR activity compared to direct agonists. The binding site for GNE-6901 has been identified at the interface between the GluN1 and GluN2A ligand-binding domains.[4]
Quantitative Comparison of GluN2A-Selective Modulators
The following tables summarize the quantitative data for GNE-6901 and a selection of alternative GluN2A-selective compounds, including other PAMs, negative allosteric modulators (NAMs), and competitive antagonists.
Table 1: Positive Allosteric Modulators (PAMs) of GluN2A-Containing NMDA Receptors
| Compound | Target Receptor | Assay Type | EC50 | Selectivity (Fold vs. GluN2B) | Reference |
| GNE-6901 | GluN1/GluN2A | Calcium Influx Assay | 382 nM | Highly Selective | [3] |
| GNE-0723 | GluN1/GluN2A | Cell-based assays | 21 nM | >250-fold | [5][6] |
Table 2: Negative Allosteric Modulators (NAMs) and Antagonists of GluN2A-Containing NMDA Receptors
| Compound | Target Receptor | Mechanism of Action | Assay Type | IC50 / Ki | Selectivity (Fold vs. GluN2B) | Reference |
| TCN-201 | GluN1/GluN2A | Negative Allosteric Modulator (NAM) | FLIPR/Ca2+ Assay | pIC50 = 6.8 | >300-fold | [7][8] |
| MPX-004 | GluN1/GluN2A | Negative Allosteric Modulator (NAM) | HEK Cells / Oocytes | 79 nM / 198 ± 17 nM | >150-fold | [9][10] |
| MPX-007 | GluN1/GluN2A | Negative Allosteric Modulator (NAM) | HEK Cells / Oocytes | 27 nM / 143 ± 10 nM | >70-fold | [9][10] |
| NVP-AAM077 | GluN1/GluN2A | Competitive Antagonist | Electrophysiology | - / Ki ~5-11 fold selective | ~5-11-fold | [11][12] |
| ST3 | GluN1/GluN2A | Competitive Antagonist | Radioligand Binding | Ki = 52 nM | 15-fold | [13][14][15] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of GluN2A modulation and the methods used to assess compound selectivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1: Simplified signaling pathway of a GluN2A-containing NMDA receptor.
Figure 2: General workflow for validating the selectivity of a GluN2A modulator.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Influx Assay
This high-throughput assay measures the influx of calcium into cells upon NMDA receptor activation, which is a functional readout of receptor activity.
Protocol:
-
Cell Preparation:
-
HEK293 cells are stably or transiently co-transfected with plasmids encoding the human GluN1 and GluN2A subunits. For selectivity profiling, separate cell lines expressing GluN1 with GluN2B, GluN2C, or GluN2D are used.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and cultured until they reach a confluent monolayer.[1]
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a buffered saline solution (e.g., HBSS) for 1-2 hours at 37°C.[1]
-
-
Compound Application:
-
After dye loading, the cells are washed to remove excess dye.
-
A baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
Serial dilutions of the test compound (e.g., GNE-6901) are added to the wells, and the plate is incubated for a defined period.
-
-
Receptor Activation and Data Acquisition:
-
A solution containing a fixed concentration of glutamate and glycine is added to all wells to activate the NMDA receptors.
-
The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.[1]
-
-
Data Analysis:
-
The peak fluorescence signal or the area under the curve is plotted against the compound concentration.
-
A dose-response curve is generated, and the EC50 (for PAMs) or IC50 (for NAMs/antagonists) is calculated.
-
Selectivity is determined by comparing the potency of the compound on GluN2A-containing receptors to its potency on receptors containing other GluN2 subunits.
-
Electrophysiology (Two-Electrode Voltage Clamp - TEVC)
TEVC in Xenopus oocytes is a robust method for characterizing the effects of compounds on ion channel function with high precision.
Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.
-
-
Recording Setup:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.
-
-
Compound Application and Data Acquisition:
-
A baseline current is established by applying a solution containing glutamate and glycine.
-
The test compound is co-applied with the agonists at various concentrations.
-
The resulting current is recorded.
-
-
Data Analysis:
-
The percentage of current potentiation (for PAMs) or inhibition (for NAMs) is calculated for each compound concentration.
-
A dose-response curve is constructed to determine the EC50 or IC50 value.[4]
-
Radioligand Binding Assay
This biochemical assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Membranes are prepared from HEK293 cells expressing the NMDA receptor subtype of interest or from specific brain regions.
-
Cells or tissues are homogenized and centrifuged to isolate the membrane fraction.[16]
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a specific radioligand that binds to the glutamate site of the NMDA receptor (e.g., [³H]CGP 39653).[17]
-
Increasing concentrations of the unlabeled test compound (e.g., ST3) are added to compete with the radioligand for binding.
-
The reaction is incubated to allow binding to reach equilibrium.[16]
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[16]
-
-
Data Analysis:
-
The specific binding of the radioligand is plotted against the concentration of the competing test compound.
-
An IC50 value is determined from the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 using the Cheng-Prusoff equation.[16]
-
Conclusion
GNE-6901 is a valuable research tool as a potent and highly selective positive allosteric modulator for GluN2A-containing NMDA receptors. The quantitative data presented demonstrates its selectivity in comparison to a range of other modulators, each with distinct mechanisms of action and selectivity profiles. The choice of compound for a particular study will depend on the specific experimental goals, whether it is to enhance or inhibit GluN2A-mediated signaling. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of these and future compounds targeting GluN2A, facilitating reproducible and reliable research in the field of neuroscience and drug discovery.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-0723 | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TCN 201 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 10. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GNE-6901: A Comparative Guide to its Effects in Different Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-6901, a positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other key modulators. This analysis, supported by experimental data, will aid in the evaluation of GNE-6901's performance and its potential applications in neuroscience research and therapeutic development.
GNE-6901 has emerged as a potent and selective tool for studying the role of GluN2A-containing NMDA receptors in various physiological and pathological processes. Its ability to enhance receptor function without directly activating it offers a nuanced approach to modulating neuronal excitability and synaptic plasticity. This guide will delve into the quantitative effects of GNE-6901 in different experimental systems and compare them to a structurally related PAM, GNE-8324, a negative allosteric modulator (NAM), TCN-201, and another PAM, UBP-512.
Performance Comparison of NMDA Receptor Modulators
The following tables summarize the key quantitative data for GNE-6901 and its comparators across various in vitro models. These modulators exhibit distinct profiles in their potency, subunit selectivity, and effects on receptor kinetics, highlighting their unique utilities in research.
| Compound | Modulator Type | Target | EC50 / IC50 | Experimental Model |
| GNE-6901 | PAM | GluN2A | 382 nM (EC50)[1] | Recombinant human GluN1/GluN2A receptors |
| GNE-8324 | PAM | GluN2A | - | Recombinant GluN2A-containing NMDARs |
| TCN-201 | NAM | GluN1/GluN2A | 320 nM (IC50)[2] | Recombinant GluN1/GluN2A receptors in Xenopus oocytes |
| UBP-512 | PAM/NAM | GluN2A (Potentiation), GluN2C/D (Inhibition) | GluN2A: Potentiation; GluN2C: 51 µM (IC50); GluN2D: 46 µM (IC50)[3] | Recombinant NMDA receptors |
Table 1: Potency and Selectivity of NMDA Receptor Modulators. This table outlines the half-maximal effective concentration (EC50) for PAMs or the half-maximal inhibitory concentration (IC50) for NAMs, indicating the potency of each compound. The experimental models specify the system in which these values were determined. A hyphen (-) indicates that a specific value was not available in the searched literature.
| Compound | Effect on Glutamate (B1630785) Potency | Effect on Glycine (B1666218) Potency | Effect on Channel Deactivation |
| GNE-6901 | Minor increase[4] | No significant effect[4] | Slows deactivation[4] |
| GNE-8324 | Marked increase (~10-fold)[4] | No significant effect[4] | More pronounced slowing of deactivation than GNE-6901[4] |
| TCN-201 | - | Reduces glycine potency | - |
| UBP-512 | - | - | - |
Table 2: Functional Effects of NMDA Receptor Modulators on Receptor Kinetics. This table details the qualitative and quantitative effects of each modulator on key aspects of NMDA receptor function, including agonist potency and the rate of channel closing (deactivation). A hyphen (-) indicates that specific data was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of GNE-6901 action on the NMDA receptor.
Caption: General experimental workflow for in vitro characterization.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Whole-Cell Patch-Clamp Recordings in Recombinant Systems (HEK293 or CHO cells)
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits using a suitable transfection reagent (e.g., Lipofectamine). A reporter plasmid (e.g., encoding GFP) is often co-transfected to identify transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. Glycine (co-agonist) is added at a saturating concentration (e.g., 100 µM).
-
Internal Solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV or -70 mV.
-
NMDA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 1 mM) for a short duration (e.g., 2 ms) to mimic synaptic transmission.
-
The compound of interest (GNE-6901, GNE-8324, TCN-201, or UBP-512) is pre-applied and co-applied with the agonist.
3. Data Analysis:
-
Peak current amplitude, EC50/IC50 values, and deactivation kinetics (typically fitted with a single or double exponential function to obtain time constants, τ) are measured and analyzed using appropriate software (e.g., pCLAMP, Clampfit).
-
Statistical analysis is performed to compare the effects of different modulators.
Recording of Synaptic NMDA Receptor Currents in Hippocampal Slices
1. Slice Preparation:
-
Acute hippocampal slices (300-400 µm thick) are prepared from rodents (e.g., P14-P21 rats or mice) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2. Picrotoxin (e.g., 100 µM) and a non-NMDA receptor antagonist (e.g., CNQX, 10 µM) are often included to isolate NMDA receptor-mediated currents.
-
Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Synaptic responses are evoked by electrical stimulation of the Schaffer collateral pathway.
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are recorded at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block.
3. Data Analysis:
-
The amplitude and decay kinetics of the NMDA receptor EPSCs are measured and analyzed.
-
The effects of the modulators on synaptic currents are quantified by comparing the responses before and after drug application.
Conclusion
GNE-6901 stands out as a potent and selective GluN2A PAM. Its distinct pharmacological profile, particularly when compared to the structurally similar GNE-8324, underscores the subtle structure-activity relationships that govern the modulation of NMDA receptors. While GNE-6901 enhances responses in both excitatory and inhibitory neurons, GNE-8324 shows a preference for interneurons, leading to differential effects on synaptic plasticity.[4] The comparison with the NAM TCN-201 and the multi-subtype modulator UBP-512 further highlights the diverse ways in which NMDA receptor function can be pharmacologically manipulated. The provided data and protocols offer a foundational guide for researchers to further explore the intricate roles of GluN2A-containing NMDA receptors and to leverage these pharmacological tools for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6901 for Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-6901 has emerged as a valuable tool compound for the investigation of N-methyl-D-aspartate (NMDA) receptor function, specifically for target validation of the GluN2A subunit. This guide provides a comprehensive comparison of GNE-6901 with its close structural analog, GNE-8324, and other alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and validation of these findings.
Comparative Analysis of GluN2A Positive Allosteric Modulators
GNE-6901 and GNE-8324 are potent and selective positive allosteric modulators (PAMs) that target GluN2A-containing NMDA receptors.[1] While structurally similar, they exhibit distinct pharmacological profiles that make them suitable for different research applications.
Potency and Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of GNE-6901 and GNE-8324 for various NMDA receptor subunits. This data is crucial for understanding their potency and selectivity.
| Compound | GluN1/GluN2A (EC50) | GluN1/GluN2B (EC50) | GluN1/GluN2C (EC50) | GluN1/GluN2D (EC50) |
| GNE-6901 | 382 nM | >30 µM | >30 µM | >30 µM |
| GNE-8324 | 290 nM | >30 µM | >30 µM | >30 µM |
Data sourced from Hackos et al., 2016.
Impact on NMDA Receptor Function
Beyond their direct potency, GNE-6901 and GNE-8324 differentially modulate key aspects of NMDA receptor function, namely glutamate (B1630785) potency and deactivation kinetics.
| Feature | GNE-6901 | GNE-8324 |
| Glutamate Potency | Modest increase in glutamate potency. | Significant (~10-fold) increase in glutamate potency.[1] |
| Deactivation Kinetics | Slower deactivation kinetics. | Markedly slower deactivation kinetics compared to GNE-6901.[1] |
| Neuronal Selectivity | Potentiates NMDA receptors on both excitatory and inhibitory neurons. | Preferentially potentiates NMDA receptors on inhibitory neurons.[2] |
These differences have significant implications for their effects on synaptic plasticity. For instance, GNE-6901 has been shown to enhance long-term potentiation (LTP), while GNE-8324 can impair it under certain conditions, likely due to its preferential action on inhibitory interneurons.[1]
Experimental Methodologies
To ensure the reproducibility of the findings presented, detailed protocols for key in vitro assays are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is fundamental for characterizing the effects of compounds on ion channel function.
Objective: To measure the potentiation of NMDA receptor currents by GNE-6901 and GNE-8324.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2 subunits
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber
-
Microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ)
-
Recording solution (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, pH 7.4 with NaOH
-
Agonist solution: Recording solution supplemented with glutamate and glycine (B1666218)
-
Test compound solutions: Agonist solution containing varying concentrations of GNE-6901 or GNE-8324
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNAs. Incubate at 16-18°C for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Establish a baseline current by applying the agonist solution (e.g., a sub-maximal concentration of glutamate and a saturating concentration of glycine).
-
To determine the EC50 of the PAM, co-apply varying concentrations of the test compound with the agonist solution and measure the potentiation of the current response.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
-
Data Analysis: Normalize the potentiated currents to the baseline agonist response and plot the concentration-response curve to determine the EC50 value.
Calcium Flux Assay
This cell-based assay provides a high-throughput method for assessing compound activity on ion channels that are permeable to calcium.
Objective: To measure the increase in intracellular calcium in response to NMDA receptor activation and its potentiation by GNE-6901.
Materials:
-
HEK293 cells stably expressing GluN1/GluN2A receptors
-
Cell culture medium and reagents
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Agonist solution (glutamate and glycine in assay buffer)
-
Test compound solutions (GNE-6901 in assay buffer)
-
Fluorescence plate reader with a liquid handling system
Procedure:
-
Cell Plating: Seed the HEK293-GluN1/GluN2A cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. Incubate for approximately 1 hour at 37°C.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound (GNE-6901) at various concentrations and incubate for a short period.
-
Add the agonist solution to stimulate the NMDA receptors.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the increase in fluorescence signal relative to the baseline. Plot the concentration-response curve for GNE-6901 to determine its EC50.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Conclusion
GNE-6901 is a potent and highly selective tool compound for the positive allosteric modulation of GluN2A-containing NMDA receptors. Its distinct pharmacological profile, particularly when compared to GNE-8324, allows for the targeted investigation of the roles of GluN2A in different neuronal populations and its impact on synaptic plasticity. The provided experimental protocols and workflows offer a framework for the rigorous validation and application of GNE-6901 in neuroscience research and drug discovery. The careful selection of the appropriate tool compound, based on a thorough understanding of its properties, is paramount for generating robust and reproducible data for target validation.
References
GNE-6901: A Comparative Analysis of its Specificity for Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-6901's specificity for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor versus other glutamate (B1630785) receptor subtypes. The information presented is compiled from key studies detailing the discovery and characterization of this potent positive allosteric modulator (PAM).
Executive Summary
GNE-6901 is a highly potent and selective positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1][2] Its selectivity is a key attribute, offering a tool for the specific modulation of a subset of NMDA receptors. This guide presents quantitative data on its activity at various NMDA receptor subtypes and its comparative lack of activity at AMPA and kainate receptors. Detailed experimental protocols for the characterization of GNE-6901's specificity are also provided, alongside visualizations of the experimental workflow and the relevant signaling pathway.
Quantitative Data Summary
The following table summarizes the potency of GNE-6901 at various glutamate receptor subtypes as determined by electrophysiological recordings in recombinant cell systems.
| Receptor Subtype | Ligand | Parameter | Value (µM) | Fold Selectivity vs. GluN2A | Reference |
| NMDA | |||||
| GluN1/GluN2A | Glutamate/Glycine (B1666218) | EC50 (Potentiation) | 0.382 | 1 | [3] |
| GluN1/GluN2B | Glutamate/Glycine | EC50 (Potentiation) | >30 | >78 | [2] |
| GluN1/GluN2C | Glutamate/Glycine | EC50 (Potentiation) | >30 | >78 | [2] |
| GluN1/GluN2D | Glutamate/Glycine | EC50 (Potentiation) | >30 | >78 | [2] |
| AMPA | |||||
| GluA2 | Glutamate | % Potentiation @ 30µM | <10% | N/A | [2] |
| Kainate | |||||
| GluK2 | Glutamate | % Potentiation @ 30µM | No significant activity reported | N/A | [2] |
Experimental Protocols
The specificity of GNE-6901 was primarily determined using whole-cell patch-clamp electrophysiology on HEK293 cells transiently or stably expressing different glutamate receptor subunit combinations.
Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. For transient transfection, cells were transfected with plasmids encoding the desired glutamate receptor subunits (e.g., human GluN1 and GluN2A) using a lipid-based transfection reagent. Stably transfected cell lines were also generated for high-throughput screening.
Electrophysiology
Whole-cell voltage-clamp recordings were performed 24-48 hours post-transfection. The extracellular solution contained (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 EDTA, with the pH adjusted to 7.4. The intracellular solution consisted of (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, and 2 MgCl2, with the pH adjusted to 7.3.
Agonists (glutamate and glycine for NMDA receptors; glutamate for AMPA and kainate receptors) were applied to the cells using a rapid solution exchange system. GNE-6901 was co-applied with the agonists to determine its potentiating effect. The concentration-response curves for GNE-6901 were generated by applying increasing concentrations of the compound in the presence of a fixed, sub-saturating concentration of the agonists. The EC50 values were calculated by fitting the data to a four-parameter logistic equation.
To assess selectivity, the same protocol was repeated for cells expressing different NMDA receptor subunit combinations (GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D), as well as AMPA (GluA2) and kainate (GluK2) receptors.
Visualizations
Experimental Workflow
References
Unveiling the Dichotomy of GNE-6901: An In Vitro and In Vivo Comparative Analysis
A deep dive into the preclinical profile of GNE-6901, a selective positive allosteric modulator of GluN2A-containing NMDARs, reveals a nuanced interplay between its in vitro potency and its complex effects in native biological systems. This guide provides a comprehensive comparison of GNE-6901's performance, supported by experimental data and detailed methodologies, to inform researchers in neuroscience and drug development.
GNE-6901 has emerged as a significant tool for probing the function of GluN2A-containing N-methyl-D-aspartate receptors (NMDARs), which are pivotal in synaptic plasticity and neuronal communication. Its actions, however, are not isolated and are best understood in comparison to other GluN2A-selective positive allosteric modulators (PAMs), such as GNE-8324 and the more recent, brain-penetrant GNE-0723.
In Vitro Profile: Potent and Selective Modulation
In controlled cellular environments, GNE-6901 demonstrates potent and selective modulation of GluN2A-containing NMDARs. Electrophysiological studies on recombinant receptors, typically in Human Embryonic Kidney (HEK293) cells, have been instrumental in delineating its fundamental properties.
| Parameter | GNE-6901 | GNE-8324 | GNE-0723 |
| EC₅₀ | 382 nM[1] | Not explicitly reported | ~20 nM |
| Glutamate (B1630785) Potency | Minor increase[2][3] | ~10-fold increase[4] | Significant increase |
| Deactivation Kinetics | Moderate slowing[2][3] | Pronounced slowing[2][3] | Slowing of deactivation |
| Selectivity | Selective for GluN2A | Selective for GluN2A | Selective for GluN2A |
Table 1: Comparative In Vitro Properties of GluN2A PAMs. This table summarizes the key in vitro characteristics of GNE-6901 and its analogs, highlighting differences in potency and their effects on receptor kinetics.
The data reveals that while both GNE-6901 and GNE-8324 enhance the function of GluN2A-containing NMDARs, they do so with distinct pharmacological profiles. GNE-8324 exhibits a more substantial impact on both glutamate potency and the slowing of channel deactivation compared to GNE-6901.[2][3][4] GNE-0723, a later-generation compound, was developed to optimize for potency and pharmacokinetic properties.
In Vivo Implications: A Complex Picture of Neuronal Modulation
The transition from in vitro to in vivo systems unveils a more intricate and functionally significant divergence in the effects of these compounds. These differences are largely attributed to their differential actions on excitatory and inhibitory neurons within intact neural circuits.
| Effect | GNE-6901 | GNE-8324 |
| Effect on Excitatory Neurons | Potentiation of NMDARs[2] | No significant potentiation |
| Effect on Inhibitory Neurons | Potentiation of NMDARs[2] | Selective potentiation of NMDARs[2] |
| Long-Term Potentiation (LTP) | Enhancement[2] | Impairment[4] |
| Pharmacokinetics | Poor, limited brain penetration | Poor, limited brain penetration |
Table 2: Comparative In Vivo Effects of GNE-6901 and GNE-8324. This table highlights the contrasting in vivo effects of GNE-6901 and GNE-8324 on neuronal subtypes and synaptic plasticity.
GNE-6901 potentiates NMDARs on both excitatory and inhibitory neurons, leading to an overall enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[2] In stark contrast, GNE-8324 selectively potentiates NMDARs on inhibitory interneurons.[2] This selective enhancement of inhibitory tone can, under certain conditions, lead to an impairment of LTP.[4] This highlights the critical importance of understanding a compound's circuit-level effects beyond its primary molecular target.
It is important to note that both GNE-6901 and GNE-8324 suffer from poor pharmacokinetic properties, which has limited their utility in in vivo studies.[5] This led to the development of GNE-0723, which exhibits improved brain penetration and has been used to further explore the therapeutic potential of GluN2A PAMs in animal models.[5]
Signaling Pathways and Experimental Workflows
The mechanism of action of GNE-6901 and its analogs involves binding to the interface between the GluN1 and GluN2A subunits of the NMDAR. This allosteric binding event modulates the receptor's response to its endogenous ligand, glutamate.
The experimental workflows to characterize these compounds typically involve a combination of molecular, cellular, and systems-level approaches.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide an overview of the key experimental protocols used to generate the data presented in this guide.
In Vitro Electrophysiology in HEK293 Cells
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin. Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) using a suitable transfection reagent like Lipofectamine.
-
Whole-Cell Patch-Clamp Recordings:
-
Solutions: The external solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.5 CaCl₂, 0.01 EDTA, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution usually contains (in mM): 110 D-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, and 2 Mg-ATP, with the pH adjusted to 7.35.
-
Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV. Agonists (glutamate and glycine) and the test compound (GNE-6901) are applied using a rapid solution exchange system.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀. The effects on glutamate potency are assessed by measuring the leftward shift in the glutamate concentration-response curve in the presence of the compound. Deactivation kinetics are measured by fitting the decay of the current following a brief application of glutamate with an exponential function to determine the time constant (τ).
-
Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Transverse hippocampal slices (typically 300-400 µm thick) are prepared from rodent brains in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The slicing aCSF often has a modified composition to improve slice health (e.g., higher Mg²⁺ and lower Ca²⁺). Slices are then allowed to recover in standard aCSF (containing, in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, and 1.3 MgSO₄) for at least 1 hour before recording.
-
Field Potential Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of fEPSPs, LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the 30-60 minutes following the induction protocol, compared to the baseline. The effect of GNE-6901 is assessed by perfusing the slice with the compound before and during the LTP induction and recording period.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GNE-6901: A Comparative Literature Review of a GluN2A-Selective NMDAR Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-6901 with other N-methyl-D-aspartate receptor (NMDAR) modulators, supported by available experimental data from published studies. GNE-6901 is a potent and selective positive allosteric modulator (PAM) of NMDARs containing the GluN2A subunit.
This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and presents signaling pathways and experimental workflows as diagrams for clarity.
Comparative Analysis of GNE-6901 and Other NMDAR PAMs
GNE-6901 emerged from high-throughput screening as a selective potentiator of GluN2A-containing NMDARs.[1][2][3] Its primary mechanism of action is to enhance the receptor's response to the endogenous co-agonists, glutamate (B1630785) and glycine (B1666218).[4] Structurally and functionally, it is often compared to GNE-8324, another GluN2A-selective PAM, and the later-developed, more brain-penetrant compound, GNE-0723.[1][5]
Quantitative Comparison of NMDAR PAMs
The following table summarizes the available quantitative data for GNE-6901 and its key comparators.
| Compound | Target | EC50 | Selectivity Profile | Key Features | Reference |
| GNE-6901 | GluN2A-NMDAR | 382 nM | High selectivity for GluN2A. Also shows PAM activity at GluN2D-NMDARs. Quantitative data for GluN2B, GluN2C, and AMPA receptors is not readily available in the reviewed literature. | Potentiates both excitatory and inhibitory neuron responses. Has a modest effect on glutamate potency and slows channel deactivation. Poor pharmacokinetic properties hinder in vivo use. | [1][5] |
| GNE-8324 | GluN2A-NMDAR | - | High selectivity for GluN2A. | Selectively enhances NMDAR responses on inhibitory neurons. Markedly increases glutamate potency (~10-fold) and causes significantly slower channel deactivation compared to GNE-6901. Also has poor pharmacokinetic properties. | [1][6] |
| GNE-0723 | GluN2A-NMDAR | 21 nM | GluN2A: 21 nMGluN2C: 7.4 µMGluN2D: 6.2 µM | A potent and brain-penetrant GluN2A-selective PAM developed to overcome the pharmacokinetic limitations of earlier compounds like GNE-6901. | [7] |
Experimental Protocols
Detailed experimental protocols for the characterization of GNE-6901 are available in the primary literature, notably in publications by Hackos et al. (2016) and Volgraf et al. (2016). Below are generalized summaries of the key experimental methodologies employed in the study of GNE-6901 and similar compounds.
Electrophysiological Recordings
Electrophysiological experiments are crucial for characterizing the effects of NMDAR modulators on receptor function. These are typically performed using patch-clamp techniques on HEK293 cells expressing specific NMDAR subunit combinations or on neurons in brain slices.[8][9]
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A).
-
Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed to measure NMDAR-mediated currents. Cells are typically held at a negative membrane potential (e.g., -60 mV) to maintain the magnesium block.
-
Drug Application: A rapid solution exchange system is used to apply glutamate and glycine to activate the NMDARs in the presence and absence of the test compound (e.g., GNE-6901).
-
Data Analysis: The potentiation of the NMDAR current by the compound is measured. Key parameters such as EC50 (the concentration of the compound that produces 50% of its maximal effect), the effect on agonist potency (glutamate and glycine EC50 shifts), and changes in channel deactivation kinetics are determined.
Synaptic Plasticity Studies (Long-Term Potentiation - LTP)
The impact of NMDAR modulators on synaptic plasticity is often assessed by measuring long-term potentiation (LTP) in hippocampal brain slices.[10][11][12][13]
-
Hippocampal Slice Preparation: Acute hippocampal slices are prepared from rodents.
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
Post-Induction Recording: fEPSPs are recorded for an extended period (e.g., 60 minutes) after the induction protocol to measure the magnitude and stability of LTP.
-
Drug Perfusion: The NMDAR modulator is bath-applied to the slice before and during the LTP induction to assess its effect on synaptic plasticity.
Visualizing Mechanisms and Workflows
NMDAR Signaling Pathway and GNE-6901's Point of Intervention
The following diagram illustrates the canonical NMDAR signaling pathway and highlights the allosteric modulation by GNE-6901.
Caption: GNE-6901 binds to an allosteric site on the GluN1/GluN2A NMDAR, enhancing Ca²⁺ influx.
Generalized Experimental Workflow for GNE-6901 Characterization
This diagram outlines a typical experimental workflow for the in vitro and ex vivo characterization of a novel NMDAR modulator like GNE-6901.
Caption: Workflow for characterizing NMDAR modulators from screening to functional analysis.
References
- 1. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 9. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Modulation of LTP induction by NMDA receptor activation and nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of GNE-6901: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of GNE-6901, a potent and selective positive allosteric modulator of GluN2A-containing NMDARs used in research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Core Safety and Handling Precautions
Before initiating disposal procedures, it is imperative to handle GNE-6901 with the appropriate safety measures. Based on information for similar chemical compounds, GNE-6901 should be treated as a hazardous substance. A safety data sheet (SDS) for a comparable compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, all handling and disposal preparation should be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
All operations involving the handling of GNE-6901, particularly when in powdered form, should be performed in a certified chemical fume hood to prevent inhalation of dust.[2]
Step-by-Step Disposal Protocol for GNE-6901
The disposal of GNE-6901 and associated waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2][3] Never dispose of GNE-6901 or its solutions down the drain or in the regular trash.[4][5]
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing GNE-6901. This includes:
-
Unused or expired solid GNE-6901.
-
Solutions containing GNE-6901 (e.g., in DMSO).
-
Contaminated labware such as pipette tips, vials, and gloves.[3]
-
-
Do not mix GNE-6901 waste with other incompatible waste streams.[4][6] It is best practice to keep different chemical wastes separate to facilitate proper disposal.[5][7]
-
-
Waste Containment:
-
Solid Waste: Collect unused solid GNE-6901 and contaminated disposable items in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing GNE-6901 in a dedicated, sealed, and chemically compatible waste container.[3] Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[1][4][8] Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[9]
-
Use containers that are compatible with the chemical waste. For instance, do not use metal containers for corrosive materials. If unsure, using the original shipping container is a safe option.[10]
-
-
Labeling of Waste Containers:
-
Affix a hazardous waste label to all containers as soon as the first drop of waste is added.[10]
-
The label must include the words "Hazardous Waste," the full chemical name "GNE-6901," the solvent used (if any), the concentration, and the date of accumulation.[2][8] Do not use abbreviations or chemical formulas.[8]
-
-
Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[1][6][9]
-
Ensure that all liquid waste containers are stored in secondary containment, such as a plastic bin or tub, to contain any potential leaks.[4][10]
-
Segregate containers of incompatible waste to prevent accidental mixing.[6][9]
-
-
Arranging for Disposal:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your EHS department.[2]
-
Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste's composition and quantity.[5][11]
-
-
Disposal of Empty Containers:
-
Empty containers that held GNE-6901 must also be disposed of as hazardous waste unless they have been triple-rinsed.[5]
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4] For acutely toxic chemicals, the first three rinses must be collected.[4]
-
After appropriate rinsing, deface or remove all labels from the container before disposing of it in the regular trash or recycling, as per your institution's guidelines.[4][5]
-
Quantitative Data Summary
While specific quantitative disposal data for GNE-6901 is not available, the following table summarizes key hazard information derived from the Safety Data Sheet of a similar compound, which should be considered during handling and disposal.
| Hazard Statement | Precautionary Code | Description |
| Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| May cause respiratory irritation | P261, P271, P304+P340+P312, P403+P233, P405 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Data derived from a Safety Data Sheet for a comparable chemical compound.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of GNE-6901.
Caption: Workflow for the safe disposal of GNE-6901 in a laboratory setting.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling GNE 6901
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GNE-6901, a potent GluN2A-selective NMDAR positive allosteric modulator intended for research use only.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
GNE-6901 is classified with the following hazards:
-
Causes skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
To mitigate these risks, the following personal protective equipment is mandatory when handling GNE-6901.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Dispose of gloves immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards.[4] |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Avoid breathing dust.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling GNE-6901
A systematic approach is crucial for safely handling GNE-6901 from receipt to disposal. The following workflow outlines the key steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
